Zhan Catalyst-1B

Catalog No.
S6609673
CAS No.
918870-76-5
M.F
C33H43Cl2N3O3RuS
M. Wt
733.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zhan Catalyst-1B

CAS Number

918870-76-5

Product Name

Zhan Catalyst-1B

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium

Molecular Formula

C33H43Cl2N3O3RuS

Molecular Weight

733.8 g/mol

InChI

InChI=1S/C21H26N2.C12H17NO3S.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h9-12H,7-8H2,1-6H3;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2

InChI Key

OXLURKCRXVAJQS-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)S(=O)(=O)N(C)C)OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C

The exact mass of the compound Zhan Catalyst-1B, 96% is 733.144559 g/mol and the complexity rating of the compound is 1130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Understanding Zhan Catalyst-1B

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B belongs to a class of chelating-benzylidene ruthenium complexes, which are a subgroup of the well-known Hoveyda-Grubbs catalysts [1] [2]. Its key structural feature is a dimethylsulfonamide group attached to the aryl ring of the chelating isopropoxystyrene ligand, positioned para to the oxygen atom [1]. This electron-withdrawing group (EWG) is crucial for its function.

The diagram below illustrates the general catalytic cycle and the key structural feature that enhances its activity.

G cluster_legend Key Activation Feature PreCat This compound (Pre-catalyst) ActiveCat 14e⁻ Ruthenium Complex (Active Catalyst) PreCat->ActiveCat Initiation Ru-O bond cleavage Metallacycle Ruthenacyclobutane Intermediate ActiveCat->Metallacycle Olefin Coordination & [2+2] Cycloaddition Product Metathesis Product + New Carbene Metallacycle->Product Cycloreversion Product->ActiveCat Propagation EWG Electron-Withdrawing Group (SO₂N(CH₃)₂) Ring Aryl Ring RuOBond Weakened Ru-O Bond Faster Initiation

The catalytic cycle of this compound, highlighting the role of the electron-withdrawing group in promoting catalyst initiation.

This EWG activates the catalyst by withdrawing electron density from the oxygen atom that chelates the ruthenium metal center. This weakens the Ru–O bond, allowing the catalyst to initiate more rapidly and reducing its tendency to enter an inactive "sleeping" state [2].

Applications and Experimental Use

This compound is particularly valuable in synthesizing complex molecules where high catalytic activity is required. Its applications span advanced chemical synthesis, including ring-closing metathesis (RCM), which is critical for forming medium and large rings in natural products and active pharmaceutical ingredients (APIs) [1] [2].

The following workflow outlines its typical role in macrocyclization within drug discovery.

G LinearPrecursor Linear Diene Precursor Macrocycle Macrocyclic Product LinearPrecursor->Macrocycle Ring-Closing Metathesis (RCM) ZhanCat This compound ZhanCat->Macrocycle Catalyzes API Advanced Pharmaceutical Intermediate Macrocycle->API

A common application of this compound in forming complex macrocyclic structures integral to drug development.

For example, in the total synthesis of complex molecules like Virginiamycin M2, an antibiotic, researchers found that while standard metathesis catalysts failed, second-generation Hoveyda-Grubbs types provided a breakthrough, albeit in low yield [2]. This illustrates the type of challenging scenarios where EWG-activated catalysts like Zhan-1B are often investigated to drive reactions to completion [2].

Handling and Storage

Proper handling is essential to maintain the catalyst's activity and longevity.

  • Handling Precautions: Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area [3].
  • Storage Conditions: Store in a cool, dry place away from moisture and direct sunlight [3]. It is typically supplied as a powder and should be stored under an inert atmosphere (nitrogen) at low temperatures (around 4°C) [4].
  • Solubility: It is soluble in common organic solvents like dichloromethane, chloroform, and ether, but insoluble in alcohols like methanol and ethanol [1]. This property allows for easy separation and recycling by precipitating the catalyst from the reaction mixture using methanol [1].

Comparative Catalyst Information

The "EWG-activation" concept is a general principle in catalyst design. This compound, with its dimethylsulfonamide group (σpara ~0.65), is part of a family of activated catalysts [2]. The table below compares different EWG-activated catalysts based on their Hammett constants, which quantify their electron-withdrawing strength.

Electron-Withdrawing Group (EWG) Hammett Constant (σpara) Example Catalyst
Nitro (NO₂) 0.78 Nitro Catalyst (Ru12) [2]
Sulfonamide (SO₂NR₂) 0.65 This compound (Ru14) [2]
Sulfone (SO₂C₆H₅) 0.68 - [2]
Trifluoromethyl (CF₃) 0.54 - [2]
Carbonyl (C(O)C₆H₅) 0.43 - [2]

References

how is Zhan Catalyst-1B synthesized

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Zhan Catalyst-1B

This compound belongs to a class of electron-withdrawing group (EWG)-activated Hoveyda-Grubbs catalysts [1]. Its synthesis builds upon the established Hoveyda-Grubbs catalyst structure by incorporating a dimethylsulfonamide group para to the chelating isopropoxy group on the benzylidene ligand [2] [1]. This EWG enhances catalyst activity by weakening the Ru–O bond, facilitating faster initiation [1].

The general synthesis involves reacting a ruthenium pre-complex with a specially designed isopropoxystyrene ligand containing the electron-withdrawing sulfonamide group [2]. The key step in preparing this ligand is an ortho-vinylation of a phenol precursor using conditions proposed by Masahiko Yamaguchi (1998), involving SnCl₄ and Bu₃N with ethyne to generate an active stannylacetylene species for C–C bond formation [2]. The phenol is then alkylated using i-PrBr and a base [2].

The following diagram illustrates the logical relationship and key stages in the synthesis of the catalyst.

G Start Phenol Precursor A Ortho-Vinylation (SnCl₄, Bu₃N, Ethyne) Start->A B Alkylation (i-PrBr, Base) A->B C Functionalized Isopropoxystyrene Ligand B->C E Ligand Exchange (CuCl) C->E D Ru Pre-complex D->E End This compound E->End

Technical Data and Properties

This table consolidates the essential technical information for this compound.

Property Specification
IUPAC Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [2] [3]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [2] [4] [3]
Molecular Weight 733.75 g·mol⁻¹ [2] [4] [5]
CAS Number 918870-76-5 [4] [3] [5]
Appearance Green solid [2]
MDL Number MFCD08459353 [4] [3] [6]
Storage 4°C, stored under nitrogen [4]
Purity ≥95% [4] [6]

Mechanism and Role of the Electron-Withdrawing Group

The dimethylsulfonamide group is a strong electron-withdrawing group with a Hammett constant (σ~para~) of 0.65 [1]. Its role is to decrease electron density on the oxygen atom of the chelating isopropoxy fragment, thereby weakening the Ru–O bond [1]. This design has two critical effects:

  • Promotes faster catalyst initiation by facilitating dissociation of the chelating ether.
  • Helps prevent the catalyst from re-entering an inactive "sleeping" state via the boomerang mechanism [1].

Commercial Availability and Handling

This compound is available from several chemical suppliers for research purposes [4] [5] [6]. It is typically sold as a powder in quantities from 100 mg upwards [4] [5]. Key handling notes include:

  • Hazard Statements: H302, H315, H319, H335 (Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation) [4].
  • Precautions: Use appropriate PPE, handle in a well-ventilated area, and avoid contact with incompatible materials [5].

References

Zhan Catalyst-1B properties and solubility

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the core identifying information and physical properties of Zhan Catalyst-1B.

Property Description / Value
IUPAC Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [2] [3]
Molecular Weight 733.75 g·mol⁻¹ [1] [2] [3]
CAS Number 918870-76-5 [2] [3]
Appearance Green solid [1] / Powder [3]
Purity ≥95% [2]
Storage 4°C, stored under nitrogen [2]

Solubility and Handling

The solubility profile of this compound is a key feature that facilitates its use and recovery in laboratory synthesis.

Aspect Details
Good Solubility Soluble in dichloromethane (DCM), dichloroethane, chloroform, and ether [1].
Poor Solubility Insoluble in methanol, ethanol, and other alcohols [1].
Handling & Hazards Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2].
Recyclability The catalyst can be recovered and recycled by simple precipitation or filtration, leveraging its differential solubility (e.g., by adding a poor solvent like methanol to a reaction mixture in DCM) [1].

Experimental Context and Immobilization

Beyond its basic properties, this compound has been studied in heterogeneous catalytic systems. The following diagram illustrates a general experimental workflow for its immobilization and use.

G Start Prepare Support Material A Dry Mesoporous Sieve (e.g., MCM-41, SBA-15) Start->A B Prepare Toluene Solution of this compound A->B C Mix Support and Solution (30 min, Room Temperature) B->C D Isolate and Dry Green Solid C->D E Heterogeneous Catalyst (3/MCM-41 or 3/SBA-15) D->E F Use in Metathesis Reaction (e.g., RCM, ROMP) E->F G Filter to Recover Catalyst F->G

This immobilization method, as described in a scientific study, allows the catalyst to be attached to a solid support like mesoporous molecular sieves (MCM-41 or SBA-15) through a simple, linker-free procedure [4]. This creates a heterogeneous catalyst system that:

  • Facilitates easy separation of the catalyst from the reaction products [4].
  • Enables catalyst reuse and minimizes ruthenium contamination in the final product. In some reactions like the ring-closing metathesis (RCM) of 1,7-octadiene in cyclohexane, Ru leaching was as low as 0.04% of the catalyst's original Ru content [4].
  • Maintains high activity and selectivity in various metathesis reactions [4].

Key Applications

This compound is primarily used in advanced organic synthesis and materials science.

  • Chemical Synthesis & Pharmaceuticals: Its properties make it suitable for constructing complex molecules, including macrocyclization via ring-closing metathesis (RCM), which is a valuable transformation in drug discovery [1] [5].
  • Polymer Science: The catalyst is used in the metathesis degradation of polymers, such as the preparation of low-molecular-weight nitrile butadiene rubber (NBR), to improve processability [6].
  • Research & Development: It is a tool for developing new catalytic processes and studying reaction mechanisms [3].

References

Zhan Catalyst-1B: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B is a ruthenium-based olefin metathesis catalyst from the class of Hoveyda-Grubbs type complexes. Its key structural differentiator is an electron-withdrawing dimethylsulfonamide group attached to the aryl ring of the isopropoxystyrene ligand, which enhances its catalytic activity [1].

The table below summarizes its core chemical and physical properties:

Property Specification
IUPAC Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] [2]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [1] [3]
Molar Mass 733.75 g·mol⁻¹ [1] [3]
CAS Number 918870-76-5 [3] [2]
Appearance Green solid [1]
Form Powder [3]

Catalytic Performance and Experimental Data

The catalytic activity of this compound has been demonstrated in various metathesis reactions. The following table summarizes quantitative performance data from a study where the catalyst was immobilized on mesoporous molecular sieves (SBA-15), highlighting how activity and metal leaching are influenced by the reaction substrate and solvent [4].

Reaction Solvent Initial TOF* (h⁻¹) Ru Leaching (% of catalyst content) Max. Ru in Product (ppm)
RCM of DEDAM Dichloromethane ~2500 14% 100
RCM of DEDAM Benzene ~2500 4% 28
RCM of DEDAM Cyclohexane ~2500 9% 66
RCM of 1,7-octadiene Cyclohexane Information missing 0.04% 0.6

TOF (Turnover Frequency) was calculated at 10 minutes for RCM of DEDAM. Molar ratio substrate/Ru = 600, initial substrate concentration = 0.2 mmol/mL, T = 30 °C [4].

Key Experimental Findings
  • High Activity: The immobilized this compound exhibited very high initial activity in the Ring-Closing Metathesis (RCM) of diethyl diallylmalonate (DEDAM), with no decrease in reaction rate compared to the homogeneous catalyst [4].
  • Solvent and Substrate Dependence: Ru leaching is highly dependent on the solvent and substrate. The lowest leaching (0.04%) was achieved during the RCM of 1,7-octadiene in cyclohexane, which also resulted in a virtually metal-free product (<1 ppm) [4].
  • Reaction Selectivity: In all tested reactions, including RCM and the self-metathesis of methyl oleate and methyl 10-undecenoate, the catalyst showed nearly 100% selectivity with no observed side products [4].
  • Recyclability: A key feature of Zhan catalysts is their potential for recycling. This compound is soluble in dichloromethane and chloroform but insoluble in alcohols like methanol, allowing for simple recovery and reuse through precipitation [1].

Proposed Workflow for Using this compound

Based on the available information, the following diagram outlines a general experimental workflow for employing this compound in a reaction, highlighting steps for potential catalyst recovery.

G Start Reaction Setup A Dissolve catalyst in solvent (e.g., DCM, CHCl₃) Start->A B Add substrate A->B C Run metathesis reaction B->C D Filter to separate solid support (if used) C->D For immobilized catalyst E Precipitate catalyst using methanol/ethanol C->E For homogeneous catalyst F Isolate pure product D->F E->F G Recover and reuse catalyst E->G Recyclable G->A Next cycle

Insights for Research and Development

  • Mechanism and Initiation: Like other Hoveyda-Grubbs type catalysts, this compound operates through a mechanism where the chelating isopropoxystyrene ligand dissociates to initiate the catalytic cycle. The electron-withdrawing sulfonamide group is believed to modulate the catalyst's initiation rate and stability [1].
  • Advantage for Fine Chemicals: The extremely low levels of ruthenium contamination achievable in the final product, especially under optimized conditions, make this catalyst particularly attractive for applications in pharmaceutical synthesis and the production of other fine chemicals where strict metal limits are enforced [4].

References

Zhan Catalyst-1B initiation rate study

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism and Key Quantitative Data

The high initiation rate stems from the electron-withdrawing group (EWG) on the chelating benzylidene ligand. The dimethylsulfonamide group (-SO2NMe2) reduces electron density on the oxygen atom of the chelating isopropoxy (iPrO) fragment, weakening the Ru–O bond and facilitating dissociation to generate the active 14-electron Ru-carbene species [1] [2].

This EWG effect can be quantified using Hammett constants (σpara), which correlate the strength of the electronic effect with the catalyst's initiation rate [2].

Table 1: Hammett Constants (σpara) for Common EWGs in Hoveyda-Grubbs Type Catalysts

Electron-Withdrawing Group (EWG) Hammett Constant (σpara)
F 0.06
CF₃ 0.54
C(O)C₆H₅ 0.43
SO₂C₆H₅ 0.68
SO₂N(CH₃)₂ (in Zhan-1B) 0.65
NO₂ 0.78

A direct comparative study provides experimental evidence for Zhan Catalyst-1B's performance [3].

Table 2: Comparative Initiation Rate in Ring-Closing Metathesis (RCM)

Catalyst Key Structural Feature Conversion in RCM of 8a (10 min, 0.5 mol% catalyst)
This compound (7b in study) EWG: -SO₂NMe₂ 96%
A novel catalyst (7a in study) EWG: -NHAc 84%
Hoveyda-Grubbs 2nd Gen (2b) No strong EWG 78%
Grubbs 2nd Gen (1b) No chelating benzylidene <40%

Experimental Protocol for Initiation Rate Study

You can determine the relative initiation rate experimentally via NMR reaction monitoring [3].

  • Reaction Setup: Prepare an NMR tube with deuterated solvent (e.g., CD₂Cl₂), diene substrate (e.g., N,N-diallyl-4-methylbenzenesulfonamide, 8a), and catalyst. A typical substrate-to-catalyst molar ratio (S/C) is 200:1.
  • Data Acquisition: Place the NMR tube in the spectrometer immediately after catalyst addition. Record consecutive ( ^1H ) NMR spectra at short time intervals (e.g., every 2 minutes).
  • Signal Monitoring: Track the disappearance of the substrate's vinylic proton signals (-OCH₂CH=CH₂) and/or the appearance of the product's vinylic proton signals (e.g., the formed pyrrole ring).
  • Data Analysis: Plot the conversion (calculated from NMR signal integrals) versus time. The initial slope of the curve is proportional to the initiation rate. A steeper initial slope indicates a faster-initiating catalyst.

Application and Handling Notes

The high initiation rate makes this compound particularly effective for challenging reactions [2]:

  • Macrocyclization: Useful for forming large rings via Ring-Closing Metathesis (RCM), where competing dimerization and oligomerization are significant. The fast-initiating catalyst favors intramolecular cyclization.
  • Cross-Metathesis: Beneficial for reactions with sterically hindered or electron-deficient olefins.
  • Handling and Storage: The catalyst is a green solid, soluble in chlorinated solvents (DCM, chloroform), ethers, but insoluble in alcohols [1]. Store in a cool, dry place, protected from air and moisture [4].

The following diagram illustrates the initiation mechanism of this compound, showing how the electron-withdrawing sulfonamide group weakens the Ru–O bond.

A This compound (Chelated Form) B Ru–O Bond Weakened by EWG A->B Initiation C Dissociation of Chelating Ether B->C D Active 14e⁻ Ru-Carbene C->D F Metathesis Propagation D->F Via Metathesis Cycle E Olefin Substrate E->D Coordination

Initiation mechanism of this compound, showing the critical role of the electron-withdrawing group (EWG) in generating the active catalyst species.

References

Zhan Catalyst-1B ruthenium complex composition

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Composition and Basic Properties

The table below summarizes the core identification and physical properties of Zhan Catalyst-1B.

Property Value / Description
IUPAC Name Dichloro(1,3-dimesityl-2-imidazolidinylidene)[5-(dimethylsulfamoyl)-2-isopropoxybenzylidene]ruthenium [1]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [1] [2]
CAS Number 918870-76-5 [1] [2]
Molar Mass 733.75 g·mol⁻¹ [3] [2]
Form Green solid powder [3] [2]
Melting Point Information not available in search results

Key Features and Role in Catalysis

This compound belongs to a class of ruthenium-based organometallic complexes used in olefin metathesis [3]. Its structure is key to its performance:

  • Chelating Benzylidene Ligand: like the Hoveyda-Grubbs catalyst, it has an isopropoxystyrene group that can chelate to the ruthenium center [3].
  • Electron-Withdrawing Group: a key differentiator is the electron-withdrawing sulfonamide group (dimethylsulfonamide) attached to the aryl ring, which helps modify the catalyst's electronic properties and reactivity [3].
  • N-Heterocyclic Carbene (NHC) Ligand: the catalyst features a 1,3-dimesityl-2-imidazolidinylidene ligand, which is a saturated NHC ligand that enhances the stability and activity of the ruthenium center [3] [1].

Application in Organic Synthesis

This compound is effective in various metathesis reactions. One documented application is in a multi-step cascade synthesis.

Protocol for N-Alkylation of Indole via RCM/Isomerization/Mannich Cascade

This one-pot protocol combines this compound with a chiral phosphoric acid to produce enantioenriched γ-lactams [4].

  • Reaction Setup: In a reaction vessel, combine N-allyl-N-benzylacrylamide (1) (0.2 mmol) and indole (2a) (0.24 mmol, 1.2 equiv) in anhydrous toluene (1.5 mL) [4].
  • Catalyst Addition: Add This compound (5 mol%) and the chiral phosphoric acid (R)-5c (5 mol%) to the reaction mixture [4].
  • Reaction Execution: Stir the reaction mixture at 50 °C for 24 hours [4].
  • Reaction Work-up: Upon completion, concentrate the mixture under reduced pressure. Purify the crude product using standard techniques like column chromatography to isolate the desired γ-lactam product (3a) [4].

The workflow of this catalytic cascade is as follows:

Cascade Cascade Reaction Workflow Start Reaction Substrates RCM Ring-Closing Metathesis (RCM) Start->RCM Zhan-1B Isomerization Double Bond Isomerization RCM->Isomerization CPA Mannich Mannich Reaction Isomerization->Mannich End γ-Lactam Product Mannich->End

Schematic of the one-pot catalytic cascade.

Reaction Performance Data

Under the optimized conditions, this cascade reaction gives the product in 76% yield with 92% enantiomeric excess (ee) [4].

Parameter Optimized Condition
Ruthenium Catalyst This compound (5 mol%)
Chiral Phosphoric Acid (R)-5c (5 mol%)
Solvent Toluene
Temperature 50 °C
Time 24 hours
Yield 76%
Enantiomeric Excess (ee) 92%

The catalyst demonstrates excellent performance compared to other common ruthenium complexes in this specific reaction [4].

Catalyst Yield (%) Enantiomeric Excess (ee%)
This compound 76 92
Hoveyda–Grubbs II 73 92
Grubbs II 19 92

Handling and Storage Recommendations

For optimal results and safety, please adhere to the following guidelines based on general laboratory practices for handling metal-organic catalysts [2]:

  • Storage: Store the catalyst in a cool, dry place, away from moisture and direct sunlight. Storing under an inert atmosphere (e.g., in a glovebox or desiccator) is recommended for long-term stability.
  • Handling: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the catalyst in a well-ventilated area, ideally inside a fume hood.
  • Stability: The typical shelf life is up to two years when stored under proper conditions [2].

References

Zhan Catalyst-1B ring-closing metathesis protocol

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B at a Glance

This compound is a ruthenium-based complex belonging to the Hoveyda-Grubbs family of olefin metathesis catalysts. Its key feature is an electron-withdrawing dimethylsulfonamide group on the benzylidene ligand, which influences its reactivity and stability [1].

The table below summarizes its basic properties:

Property Description
Chemical Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy)phenyl)methylene)ruthenium(II) [2] [3]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [2] [4]
CAS Number 918870-76-5 [4] [3]
Appearance Green solid [1] [2]
Molar Mass 733.75 g·mol⁻¹ [1] [4]
Key Feature Electron-withdrawing sulfonamide group on the benzylidene ligand [1]

Documented Applications in Synthesis

The search results highlight the use of this compound in specific, complex synthetic sequences. A general, standalone RCM protocol was not detailed.

Cascade Reactions for Complex Molecule Synthesis

One prominent application is in a tandem reaction sequence to synthesize enantioenriched γ-lactams from indole derivatives.

  • Reaction Sequence: The process involves a ring-closing metathesis/double bond isomerization/Mannich reaction cascade [5].
  • Catalytic System: The transformation uses sequential catalysis, where the Zhan-1B catalyst first performs the RCM, followed by a chiral phosphoric acid that catalyzes the subsequent steps [5].
  • Reported Performance: This method achieved the synthesis of γ-lactams in yields of up to 92% with high enantiomeric excess (95% ee) [5].

The following diagram outlines the workflow of this catalytic cascade:

G Start Diene Substrate RCM Ring-Closing Metathesis (RCM) This compound Start->RCM ISO Double Bond Isomerization Chiral Phosphoric Acid RCM->ISO Mannich Mannich Reaction Chiral Phosphoric Acid ISO->Mannich Product Enantioenriched γ-Lactam (Up to 92% yield, 95% ee) Mannich->Product

Synthesis of Heteroaromatic Compounds

This compound has also been employed in de novo synthesis strategies for nitrogen-containing heteroaromatics like pyridines and pyridazines, which are common scaffolds in pharmaceuticals [6].

  • Strategy: The approach uses RCM as a key step to form a dihydropyridine intermediate. This intermediate is then functionalized and aromatized to produce the final substituted pyridine [6].
  • Catalyst Note: The research paper mentions that the Zhan 1B catalyst was evaluated alongside the Grubbs-Hoveyda second-generation catalyst for these RCM reactions, indicating its utility in constructing challenging rings for heteroaromatic systems [6].

Practical Handling and Considerations

Aspect Guidelines
Handling Handle in a well-ventilated area and use appropriate personal protective equipment (PPE). The catalyst may be air- and moisture-sensitive, though specific handling atmosphere (e.g., glovebox) is not detailed in results [4].
Solubility The catalyst is soluble in dichloromethane (DCM), chloroform, and ether, but insoluble in alcohols like methanol and ethanol [1].
Storage Store in a cool, dry place, away from moisture and direct sunlight [4].
Immobilized Forms For reduced metal leaching and easier product separation, this compound can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15). This is highly relevant for processes where low ruthenium contamination in the product is critical [7] [8].

Key Takeaways for Practitioners

  • Catalyst Selection: this compound is a viable and sometimes superior option for challenging RCM reactions, especially those involving sterically hindered or electron-deficient olefins, due to its modified ligand structure [1] [6].
  • Complex Synthesis: Its proven effectiveness in cascade reactions and the synthesis of privileged heterocyclic structures makes it a powerful tool for constructing complex molecular architectures in fewer steps [5] [6].
  • Process Chemistry: The catalyst's ability to be immobilized on solid supports provides a pathway to develop more sustainable and industrially applicable metathesis processes with minimal metal contamination in the final product [7] [8].

Knowledge Gaps and Further Research

It is important to note that the search results do not contain a detailed, step-by-step general protocol for a standard RCM reaction using this compound, including aspects like:

  • Specific recommended catalyst loadings for different substrate types.
  • Optimal reaction temperatures and precise times.
  • Detailed work-up and purification procedures to remove ruthenium residues.

To address these gaps, I suggest you consult specialized organic chemistry databases and primary literature for specific substrate classes, or consider reaching out to chemical suppliers for technical data sheets.

References

Comprehensive Application Notes: Zhan Catalyst-1B in the Synthesis of Macrocyclic Kinase Inhibitors SB1317 and SB1518

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zhan Catalyst-1B

This compound represents a significant advancement in ruthenium-based olefin metathesis catalysts that has found particular utility in pharmaceutical synthesis, especially for constructing challenging macrocyclic structures. This catalyst belongs to a class of chelating benzylidene complexes that share structural similarities with Hoveyda-Grubbs catalysts but incorporate key modifications that enhance their utility in complex synthetic applications. Specifically, this compound features an electron-withdrawing sulfonamide group positioned para to the phenol oxygen on the isopropoxystyrene ligand, which significantly influences its reactivity and stability profiles. [1]

The molecular structure of this compound (C₃₃H₄₃Cl₂N₃O₃RuS) with a molecular weight of 733.75 g·mol⁻¹, presents as a green powder that demonstrates good solubility in chlorinated solvents such as dichloromethane, dichloroethane, and chloroform, while being insoluble in methanol and ethanol. [1] [2] This solubility profile provides practical advantages in reaction workup and catalyst recovery, as simple precipitation with methanol allows for efficient recycling of the expensive ruthenium component—a significant consideration in pharmaceutical process chemistry where metal contamination concerns are paramount. [1]

Macrocyclic Kinase Inhibitors as Therapeutic Agents

Clinical Significance of Macrocyclic Compounds

Macrocyclic compounds represent an increasingly important class of therapeutic agents, particularly for targeting "difficult-to-drug" protein classes such as protein-protein interactions and kinases. Their constrained structures enable high binding affinity and enhanced selectivity compared to their linear counterparts, while still maintaining the potential for oral bioavailability. The unique three-dimensional shapes of macrocycles allow them to access chemical space beyond traditional small molecules, making them particularly valuable in oncology drug discovery. [3] [4]

The development of macrocyclic kinase inhibitors has been fueled by the recognition that conformational preorganization reduces the entropy penalty upon binding to target proteins. This preorganization enables macrocycles to achieve enhanced potency and selectivity despite the challenging nature of kinase targets, which exhibit high structural homology in their ATP-binding sites. Additionally, macrocycles can be designed with reduced peptidic character (quantified by the amide ratio descriptor), which improves their membrane permeability and overall drug-like properties. [4]

SB1518 (Pacritinib) Profile

SB1518 (pacritinib) is an innovative pyrimidine-based macrocycle that functions as a selective inhibitor of Janus Kinase 2 (JAK2) and Fms-Like Tyrosine Kinase-3 (FLT3). It demonstrates potent activity against both wild-type JAK2 (IC₅₀ = 23 nM) and the JAK2V617F mutant (IC₅₀ = 19 nM), with significant selectivity over other JAK family members (IC₅₀ = 1280, 520, and 50 nM for JAK1, JAK3, and TYK2, respectively). [5] This selective profile translates to potent effects on cellular JAK/STAT signaling pathways, resulting in cell cycle arrest and induction of apoptosis in myeloid and lymphoid cell lines driven by mutant or wild-type JAK2 or FLT3. [5]

SB1518 has favorable pharmacokinetic properties following oral administration and has demonstrated significant efficacy in JAK2V617F-driven disease models, including reduction of splenomegaly and hepatomegaly. [5] The U.S. Food and Drug Administration approved pacritinib in February 2022 under the brand name Vonjo for treatment of adults with intermediate or high-risk primary or secondary myelofibrosis with low platelet counts. [6]

SB1317 (TG02) Profile

SB1317 (TG02) is a broad-spectrum cyclin-dependent kinase (CDK) inhibitor that targets multiple CDKs including CDK1, 2, 7, and 9. Its unique activity against both transcriptional CDKs and cell-cycle regulatory CDKs enhances its ability to induce apoptosis in tumor cells. [3] [7] Additionally, TG02 effectively inhibits the MAPK ERK5 pathway, which is crucial for multiple myeloma proliferation and survival. [3]

This multi-targeted kinase inhibitor has entered Phase II clinical trials for the treatment of glioblastoma and advanced leukemia, representing a promising therapeutic approach for these challenging malignancies. [3] The macrocyclic structure of SB1317 contributes to its favorable binding properties and selectivity profile, enabling it to address the therapeutic challenges posed by the structural homology among kinase families.

Table 1: Key Characteristics of Macrocyclic Kinase Inhibitors

Parameter SB1518 (Pacritinib) SB1317 (TG02)
Primary Targets JAK2, FLT3 CDK1, CDK2, CDK7, CDK9
IC₅₀ Values 23 nM (JAK2WT), 19 nM (JAK2V617F), 22 nM (FLT3) Broad-spectrum CDK inhibitor
Therapeutic Indications Myelofibrosis (FDA-approved), lymphoid malignancies Glioblastoma, advanced leukemia (Phase II)
Molecular Formula C₂₈H₃₂N₄O₃ Not specified in sources
CAS Number 937272-79-2 Not specified in sources
Key Clinical Trial Status FDA approved (2022) Phase II

Synthetic Application of this compound

Acid-Mediated Ring-Closing Metathesis Protocol

The construction of the macrocyclic cores of both SB1317 and SB1518 relies on a specialized acid-mediated ring-closing metathesis (RCM) approach that leverages the unique properties of this compound. This protocol requires careful attention to reaction conditions and catalyst handling to achieve optimal results.

Materials and Equipment:

  • This compound (CAS 918870-76-5)
  • Anhydrous dichloromethane (DCM) or toluene
  • Trifluoroacetic acid (TFA) for SB1317 synthesis
  • Hydrochloric acid (HCl) for SB1518 synthesis
  • Linear diene precursor (substrate concentration typically 0.1-0.01 M)
  • Inert atmosphere apparatus (nitrogen or argon glove box)
  • Schlenk flasks and syringes for anhydrous transfer
  • TLC plates for reaction monitoring
  • Aqueous workup solutions (saturated NaHCO₃, brine)

Procedure:

  • Catalyst Preparation: Weigh this compound (5-10 mol%) in a glove box under inert atmosphere and dissolve in minimal anhydrous DCM (1-2 mL). The green color of the catalyst solution provides a visual indicator of proper preparation. [2]

  • Reaction Setup: Charge the linear diene precursor (1.0 equiv) into an oven-dried Schlenk flask equipped with a magnetic stir bar. Seal with a rubber septum and evacuate/backfill with inert gas (3 cycles). Add anhydrous solvent (DCM or toluene) through the septum to achieve the desired substrate concentration (typically 0.1-0.01 M). [7]

  • Acid Addition: Add the appropriate acid additive via syringe:

    • For SB1317 synthesis: Trifluoroacetic acid (TFA) (10-30 mol%)
    • For SB1518 synthesis: Hydrochloric acid (HCl) (10-30 mol%) The acid additive is critical for reaction efficiency and predominantly yields the trans isomer of the macrocyclic product. [7]
  • Catalyst Addition: Add the prepared this compound solution to the reaction mixture via syringe, initiating the ring-closing metathesis. The reaction typically shows visible changes, with the green catalyst color persisting during the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature or elevated temperature (40-60°C) while monitoring by TLC or LC-MS. Reaction times typically range from 2-24 hours depending on substrate structure and concentration.

  • Workup Procedure: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude macrocyclic product by flash chromatography or preparative HPLC. The catalyst residues can be removed by precipitation with methanol, taking advantage of this compound's insolubility in alcoholic solvents. [1]

Key Optimization Parameters:

  • Substrate concentration is critical—high dilution favors macrocyclization over oligomerization
  • Acid identity must be matched to the specific substrate (TFA for SB1317, HCl for SB1518)
  • Catalyst loading can be adjusted from 5-10 mol% based on substrate reactivity
  • Reaction time varies with substrate structure—monitor closely to prevent decomposition

Table 2: Optimized Reaction Conditions for Macrocyclic RCM

Parameter SB1518 Synthesis SB1317 Synthesis
Catalyst Loading 5-10 mol% this compound 5-10 mol% this compound
Acid Additive Hydrochloric acid (HCl) Trifluoroacetic acid (TFA)
Acid Concentration 10-30 mol% 10-30 mol%
Preferred Solvent Anhydrous DCM or toluene Anhydrous DCM or toluene
Reaction Temperature Room temperature to 60°C Room temperature to 60°C
Reaction Time 2-24 hours 2-24 hours
Key Isomer Formed Predominantly trans Predominantly trans
Typical Yield Range Not specified in sources Not specified in sources

Experimental Workflows and Signaling Pathways

Synthetic Workflow for Macrocyclic Kinase Inhibitors

The following diagram illustrates the strategic application of this compound in constructing the macrocyclic cores of SB1518 and SB1317, highlighting the critical acid-mediated RCM step:

SynthesisWorkflow LinearPrecursor Linear Diene Precursor RCMReaction RCM Reaction (2-24 hours) LinearPrecursor->RCMReaction AcidAdditive Acid Additive (TFA for SB1317, HCl for SB1518) AcidAdditive->RCMReaction ZhanCatalyst This compound (5-10 mol%) ZhanCatalyst->RCMReaction MacrocyclicCore Macrocyclic Core (Predominantly Trans Isomer) RCMReaction->MacrocyclicCore FinalAPI Final API (SB1518 or SB1317) MacrocyclicCore->FinalAPI

Diagram 1: Synthetic workflow for macrocyclic kinase inhibitors using this compound-mediated RCM

This compound Activation Mechanism

The unique performance of this compound in acid-mediated RCM can be understood through its activation mechanism, which involves both dissociative and interchange pathways: [1]

CatalystActivation ZhanCat This compound (Chelated Form) AcidInteraction Acid Interaction (Activates Catalyst) ZhanCat->AcidInteraction Initiation Initiation Step (Chelate Opening) AcidInteraction->Initiation ActiveSpecies Active Ru Species Initiation->ActiveSpecies MetathesisCycle Metathesis Cycle (Macrocycle Formation) ActiveSpecies->MetathesisCycle ProductRelease Product Release & Catalyst Regeneration MetathesisCycle->ProductRelease ProductRelease->ActiveSpecies Continues until substrate consumed

Diagram 2: Proposed activation mechanism of this compound under acid-mediated conditions

Pharmaceutical Synthesis Advantages

The application of this compound in synthesizing macrocyclic kinase inhibitors provides several strategic advantages for pharmaceutical process chemistry. The electron-withdrawing sulfonamide group incorporated into the catalyst structure enhances its initiation rate compared to earlier generation ruthenium catalysts, while maintaining good stability profile. [1] This balanced performance is particularly valuable for constructing the complex macrocyclic architectures found in SB1518 and SB1317, where reaction efficiency and stereoselectivity are critical factors.

The recyclability potential of this compound addresses important considerations for sustainable pharmaceutical manufacturing. The catalyst can be recovered through simple precipitation using methanol or ethanol, in which it is insoluble, and potentially reused. [1] This characteristic not only reduces the overall process costs but also helps minimize ruthenium contamination in the final active pharmaceutical ingredient—a significant quality consideration for regulatory submissions.

Furthermore, the operational simplicity of the acid-mediated RCM protocol using this compound enables broader implementation in process chemistry settings. The reactions typically proceed under straightforward conditions with good functional group tolerance, allowing for the late-stage macrocyclization of advanced intermediates that may contain sensitive functional groups required for biological activity. [7]

Analytical and Quality Control Considerations

Reaction monitoring for this compound-mediated RCM requires specialized analytical approaches to track the progression of the macrocyclization and detect potential side products. High-performance liquid chromatography (HPLC) with UV-Vis detection is recommended, with particular attention to the disappearance of the linear diene starting material and emergence of the macrocyclic product. Mass spectrometric analysis provides confirmation of product identity, while NMR spectroscopy can determine the isomeric ratio (trans/cis) of the macrocyclic product.

Quality control for the final macrocyclic products must include ruthenium residue testing to ensure compliance with regulatory guidelines for metal impurities. Inductively coupled plasma mass spectrometry (ICP-MS) offers the required sensitivity for ruthenium detection at the parts-per-million (ppm) level. The catalyst removal during workup can be enhanced by treatment with chelating agents or adsorbents specifically designed to capture heavy metal residues.

For scale-up considerations, the acid-mediated RCM protocol using this compound requires attention to mixing efficiency and heat transfer, particularly when operating at higher substrate concentrations. The catalyst addition strategy (single charge vs. portion-wise addition) may impact the reaction profile and should be optimized for each specific substrate. Additionally, the acid additive concentration may require fine-tuning on larger scales to account for potential variability in substrate quality.

Conclusion

This compound provides a versatile and efficient platform for constructing pharmaceutically relevant macrocyclic scaffolds through acid-mediated ring-closing metathesis. Its successful application in the synthesis of clinical-stage kinase inhibitors SB1518 and SB1317 demonstrates the value of this catalyst technology in addressing challenging synthetic problems in drug discovery and development. The protocols outlined in these application notes offer researchers practical methodologies for implementing this transformative synthetic approach in their own work, potentially accelerating the development of novel macrocyclic therapeutics for oncology and other disease areas.

References

Zhan Catalyst-1B acid mediated RCM

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B at a Glance

This compound is a ruthenium-based olefin metathesis catalyst belonging to the class of Hoveyda-Grubbs-type catalysts that are activated by an electron-withdrawing group (EWG) [1] [2].

Its key feature is a dimethylsulfonamide group (-SO₂N(CH₃)₂) located para to the chelating oxygen atom on the benzylidene ligand [1] [2]. This EWG enhances the catalyst's activity by weakening the Ru–O bond, facilitating faster initiation compared to the parent Hoveyda-Grubbs catalyst [2]. The catalyst is a green powder with a molar mass of 733.75 g·mol⁻¹ [1] [3].

Mechanism of EWG Activation

The following diagram illustrates how the electron-withdrawing group in this compound enhances its catalytic activity.

G EWG Electron-Withdrawing Group (SO₂NMe₂) ArylRing Aryl Ring EWG->ArylRing withdraws electron density Oxygen Oxygen Atom (Chelating) ArylRing->Oxygen reduced electron density RuOBond Weakened Ru–O Bond Oxygen->RuOBond RuCenter Ruthenium Center InitiationRate Faster Catalyst Initiation RuOBond->InitiationRate

Application in Drug Development: Case Studies

The table below summarizes two documented applications of this compound in the synthesis of clinical-stage kinase inhibitors, highlighting the crucial role of acid additives [4].

Clinical Agent Target Kinases Key RCM Condition Observed Isomer Preference
SB1518 (Pacritinib) Janus Kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3) [4] In the presence of HCl [4] Predominantly trans [4]
SB1317 Cyclin-dependent kinases (CDKs), JAK2, FLT3 [4] Primarily in the presence of TFA (Trifluoroacetic Acid) [4] Predominantly trans [4]

A key finding from this research is that the RCM reaction to form the macrocyclic core of these inhibitors "seemed to proceed only in the presence of an acid" [4]. While the exact mechanistic role of the acid is not detailed in the available sources, it is a critical parameter for success in these specific transformations.

Experimental Workflow for Acid-Mediated RCM

The following diagram outlines a general workflow for conducting an acid-mediated RCM reaction, based on the case studies. You will need to optimize the exact parameters for your specific system.

G Start Diene Substrate Step1 Reaction Setup: • Substrate + this compound (0.5 - 5 mol%) • Add Acid Additive (e.g., TFA, HCl) • Solvent (e.g., DCM, Toluene) • Inert Atmosphere (N₂/Ar) Start->Step1 Step2 Reaction Execution: • Stir at specified temperature (rt - 40°C) • Monitor by TLC/LC-MS until completion Step1->Step2 Note Critical Parameter: Acid identity and concentration must be optimized Step1->Note Step3 Work-up: • Dilute with solvent • Quench with base if needed • Wash with brine Step2->Step3 Step4 Product Purification: • Chromatography • Crystallization Step3->Step4 End Macrocyclic Product Step4->End

Key Considerations and Protocol Gaps

  • The Role of Acid: The precise function of the acid in these reactions is not explicitly detailed in the search results. Speculatively, it could involve protonation of an intermediate, interaction with the sulfonamide group of the catalyst to further modulate its electronics, or preventing coordination of basic sites on the substrate to the ruthenium center, which would deactivate the catalyst.
  • Protocol Limitations: The search results confirm the use of this compound with acid additives but do not provide detailed, step-by-step experimental protocols with exact molar ratios, concentration, temperature, and reaction time for the acid-mediated RCM [4]. This information would need to be sourced from the full-text primary literature.
  • Catalyst Handling: this compound should be handled under an inert atmosphere using standard Schlenk or glovebox techniques to prevent decomposition. It is soluble in chlorinated solvents (DCM, CHCl₃) and ethers, but insoluble in alcohols [1].

I hope this structured overview provides a solid foundation for your work. Should you require information on other aspects, such as its behavior in cross-metathesis or its immobilization on solid supports, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Immobilization of Zhan Catalyst-1B on Mesoporous Silica Supports MCM-41 and SBA-15

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zhan Catalyst-1B and Mesoporous Silica Supports

The development of efficient heterogeneous catalytic systems represents a significant advancement in sustainable chemistry, particularly for pharmaceutical applications where product purity and catalyst recovery are paramount. This compound, a ruthenium-based complex belonging to the Hoveyda-Grubbs family of olefin metathesis catalysts, features distinctive electron-withdrawing substituents that enhance its catalytic performance. Unlike conventional Grubbs catalysts, this compound contains a dimethylsulfonamide functional group attached to the aryl ring of the isopropoxystyrene ligand, which modifies its electronic properties and improves stability. [1] This structural modification facilitates the immobilization on solid supports while maintaining high metathesis activity, making it particularly suitable for creating recyclable catalytic systems. [1] [2]

Mesoporous silica materials MCM-41 and SBA-15 have emerged as exceptional supports for catalyst immobilization due to their ordered porous structures, high surface areas, and tunable surface chemistry. MCM-41 possesses a two-dimensional hexagonal arrangement of cylindrical mesopores with diameters typically ranging from 2-4 nm, while SBA-15 features larger pores (5-15 nm) with significantly thicker pore walls (3.1-6.4 nm) that confer enhanced mechanical and hydrothermal stability. [3] [4] The high density of surface silanol groups on these mesoporous materials enables various functionalization strategies, including the non-covalent immobilization of metal complexes through direct interaction with the silica surface. [2] This combination of robust mesoporous supports with highly active Zhan catalysts creates innovative heterogeneous systems that merge the selectivity of molecular catalysis with the practical advantages of heterogeneous systems, including simplified product separation, catalyst reuse, and minimized metal contamination in pharmaceutical products.

Materials and Characterization

Properties of Mesoporous Silica Supports

The selection of appropriate mesoporous supports is critical for successful catalyst immobilization. MCM-41 and SBA-15, while both exhibiting ordered hexagonal pore arrangements, display significantly different structural properties that influence their performance as catalyst supports. MCM-41 is characterized by uniform cylindrical pores with diameters typically ranging from 2-4 nm and high surface areas (≥1000 m²/g), making it suitable for reactions involving small to medium-sized substrates. [4] [5] In contrast, SBA-15 possesses larger pore diameters (6-11 nm), thicker pore walls (3.1-6.4 nm), and complementary microporosity, which contribute to its enhanced hydrothermal stability and improved mass transfer characteristics for bulkier molecules. [3] [4] These structural differences directly impact catalyst loading, stability, and substrate accessibility, necessitating careful consideration when selecting supports for specific applications.

Table 1: Comparative Properties of Mesoporous Silica Supports

Property MCM-41 SBA-15
Pore Structure 2D hexagonal (p6mm) 2D hexagonal (p6mm)
Pore Diameter (nm) 2-4 6-11
Wall Thickness (nm) 1-2 3.1-6.4
Surface Area (m²/g) ≥1000 ≥550
Pore Volume (cm³/g) ~0.8 ~1.46
Thermal Stability Moderate High
Complementary Porosity Limited Significant microporosity
This compound Properties and Characteristics

This compound is a green solid with the chemical formula C₃₃H₄₃Cl₂N₃O₃RuS and a molar mass of 733.75 g·mol⁻¹. [1] Its molecular structure incorporates a chelating isopropoxystyrene ligand with an electron-withdrawing dimethylsulfonamide group at the para position relative to the phenol oxygen. This strategic modification differentiates it from conventional Hoveyda-Grubbs catalysts and confers several advantageous properties, including enhanced initiation kinetics and improved stability. The catalyst exhibits good solubility in chlorinated solvents (dichloromethane, chloroform), ethers, and toluene, but limited solubility in alcoholic solvents (methanol, ethanol), a property that facilitates catalyst recovery through precipitation. [1] The sulfonamide functional group not only influences the electronic character of the ruthenium center but also provides a potential handle for immobilization on functionalized supports.

Characterization Techniques for Immobilized Catalysts

Comprehensive characterization of the immobilized catalyst systems is essential to verify successful immobilization, maintain structural integrity, and understand performance characteristics. The following techniques provide complementary information about the hybrid materials:

  • X-ray Diffraction (XRD): Low-angle XRD measurements confirm the preservation of mesoporous structure after catalyst immobilization. Characteristic patterns with intense (100), (110), and (200) diffraction peaks indicate maintained long-range order in both MCM-41 and SBA-15 supports. [2] [5]

  • Nitrogen Physisorption: BET surface area analysis and BJH pore size distribution measurements reveal changes in textural properties after catalyst loading. Typical decreases in surface area and pore volume indicate successful incorporation of catalyst within the porous framework, while maintained hysteresis loops confirm preserved mesoporosity. [2] [4]

  • Spectroscopic Techniques: UV-Vis spectroscopy demonstrates retention of the characteristic Ru(II) d-d transition bands at λ = 375 nm and 600 nm after immobilization, confirming that the coordination sphere remains intact. [2] XPS analysis provides information on the electronic state of ruthenium and surface composition.

  • Electron Microscopy: TEM imaging directly visualizes the ordered mesoporous structure and uniform distribution of catalyst particles within the support channels, while SEM reveals the overall particle morphology. [2] [4] [5]

  • Thermal Analysis: TGA measurements quantify the organic content and determine the thermal stability of the immobilized catalyst systems, with decomposition profiles indicating interaction strength between catalyst and support.

Detailed Experimental Protocols

Support Preparation and Activation Protocol

Materials:

  • Mesoporous silica MCM-41 or SBA-15 (commercially available or synthesized according to published procedures)
  • Absolute ethanol (ACS grade)
  • Deionized water
  • Hydrochloric acid (ACS grade, 37%)

Equipment:

  • Vacuum oven
  • Analytical balance (precision ±0.1 mg)
  • Schlenk line or glove box for inert atmosphere operations
  • High-vacuum pump (capable of reaching ≤10⁻³ Torr)

Procedure:

  • Initial Drying: Place approximately 1.0 g of mesoporous silica in a vacuum oven and dry at 120°C under reduced pressure (≤10⁻³ Torr) for 12 hours to remove physisorbed water.

  • Solvent Cleaning: Transfer the dried support to a round-bottom flask and add 100 mL of absolute ethanol. Reflux the suspension under nitrogen atmosphere for 4 hours with constant stirring.

  • Filtration and Washing: After reflux, filter the suspension through a medium-porosity fritted glass funnel and wash with three 20 mL portions of fresh ethanol.

  • Acid Treatment (Optional): For enhanced silanol density, treat the support with 50 mL of 0.1 M HCl solution for 2 hours at room temperature with stirring, followed by filtration and washing with deionized water until neutral pH is achieved in the filtrate.

  • Final Activation: Transfer the washed support to a quartz tube and activate under high vacuum (≤10⁻³ Torr) with gradual temperature ramping (2°C/min) to 200°C, maintaining this temperature for 6 hours.

  • Storage: Store the activated supports in a glove box under inert atmosphere until use to prevent moisture adsorption.

Characterization Verification: After activation, confirm the surface area and pore volume through N₂ physisorption. The BET surface area for SBA-15 should be ≥550 m²/g with a pore volume of ~1.46 cm³/g, while MCM-41 typically exhibits surface areas ≥1000 m²/g. [3]

Catalyst Immobilization Protocol

Materials:

  • Activated MCM-41 or SBA-15 support (500 mg)
  • This compound (25 mg, Strem Chemicals, >98% purity)
  • Anhydrous toluene (50 mL, purified by solvent system)
  • Argon or nitrogen gas (high purity, 99.998%)

Equipment:

  • Schlenk line with dual manifolds (argon/vacuum)
  • Round-bottom flask (100 mL) with magnetic stir bar
  • Liquid nitrogen cold trap
  • Centrifuge and centrifuge tubes
  • Syringe and needle for liquid transfer

Procedure:

  • Solution Preparation: In an argon-filled glove box, dissolve 25 mg of this compound in 50 mL of anhydrous toluene in a 100 mL round-bottom flask. Stir gently until complete dissolution (typically 5-10 minutes).

  • Support Addition: Add 500 mg of pre-activated mesoporous silica support to the catalyst solution under positive argon flow.

  • Immobilization Reaction: Stir the suspension at room temperature (25°C) for 30 minutes under inert atmosphere. The solution color will transition from green to pale yellow as the catalyst loads onto the support.

  • Separation: Centrifuge the suspension at 8,000 rpm for 10 minutes to separate the solid catalyst. Carefully decant the supernatant.

  • Washing: Wash the solid material with three 20 mL portions of anhydrous toluene to remove weakly adsorbed catalyst species.

  • Drying: Dry the resulting green powder under high vacuum (≤10⁻³ Torr) for 4 hours at room temperature.

  • Storage: Store the immobilized catalyst in a sealed container under argon atmosphere at 4°C.

Immobilization Efficiency: This protocol typically achieves 94-97% immobilization efficiency, resulting in a catalyst loading of approximately 0.9-1.0 wt% Ru content. [2] The immobilized catalysts are designated as 3/MCM-41 and 3/SBA-15 in literature. [2]

Catalytic Testing Protocol for Ring-Closing Metathesis

Materials:

  • Immobilized this compound (3/MCM-41 or 3/SBA-15)
  • Substrate: 1,7-octadiene or diethyl diallylmalonate (DEDAM)
  • Solvents: cyclohexane, benzene, or dichloromethane (anhydrous)
  • Internal standard: n-dodecane (for GC analysis)

Equipment:

  • Schlenk tubes (25 mL) with septum inlets
  • Oil bath with magnetic stirrer and temperature control
  • Gas chromatograph with flame ionization detector (GC-FID)
  • Microliter syringes for sampling

Procedure:

  • Reaction Setup: Charge a 25 mL Schlenk tube with 10 mg of immobilized catalyst (approximately 0.95 μmol Ru based on 0.95 wt% loading) and a magnetic stir bar.

  • Atmosphere Control: Evacuate and refill the Schlenk tube with argon gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a gas-tight syringe, add 5 mL of anhydrous solvent (cyclohexane recommended for minimal leaching).

  • Substrate Introduction: Add the appropriate volume of substrate to achieve a substrate/Ru molar ratio of 600:1 (e.g., 0.2 mmol substrate for 0.33 μmol Ru).

  • Reaction Initiation: Place the reaction vessel in an oil bath preheated to 30°C with constant stirring at 500 rpm.

  • Reaction Monitoring: At predetermined time intervals (5, 10, 20, 30, 60, 120 min), withdraw 10 μL aliquots from the reaction mixture using a microsyringe.

  • Sample Preparation: Dilute each aliquot with 1 mL of ethyl acetate and add internal standard (n-dodecane, 10 μL).

  • GC Analysis: Analyze the samples by GC-FID using appropriate calibration curves to determine conversion and selectivity.

  • Filtration Test: To confirm heterogeneous catalysis, after 5 minutes of reaction, filter approximately ½ of the reaction volume through a microfilter and transfer the filtrate to a new reactor. Monitor conversion in both vessels to detect any homogeneous catalysis from leached species.

Typical Performance: For RCM of DEDAM, the immobilized catalysts typically achieve TOF values of ~2500 h⁻¹ with near 100% selectivity. [2]

Catalyst Recycling Protocol

Materials:

  • Spent immobilized catalyst after reaction
  • Anhydrous tetrahydrofuran (THF)
  • Absolute ethanol
  • Argon gas

Equipment:

  • Centrifuge and centrifuge tubes
  • Vacuum filtration setup
  • Vacuum oven

Procedure:

  • Catalyst Recovery: After reaction completion, separate the catalyst from the reaction mixture by centrifugation at 8,000 rpm for 10 minutes or by vacuum filtration through a 0.45 μm PTFE membrane.

  • Solvent Washing: Wash the recovered catalyst with three 10 mL portions of anhydrous THF to remove organic residues and any weakly adsorbed catalyst species.

  • Drying: Transfer the washed catalyst to a vacuum oven and dry at 25°C under reduced pressure (≤10⁻³ Torr) for 2 hours.

  • Reactivation (Optional): For catalysts showing decreased activity after multiple cycles, thermal reactivation at 150°C under argon for 1 hour may restore performance.

  • Reuse: The recycled catalyst can be directly used in subsequent reactions following the catalytic testing protocol.

Recycling Efficiency: Typically, these immobilized catalysts can be recycled up to 4 times with minimal loss of activity when used in non-polar solvents like cyclohexane. [2] Monitor Ru leaching through ICP-MS analysis of reaction products, which should show <1 ppm Ru contamination under optimal conditions.

Results and Discussion

Catalytic Performance in Different Metathesis Reactions

The immobilized this compound systems exhibit exceptional activity and selectivity across various olefin metathesis transformations. In ring-closing metathesis (RCM) reactions, both 3/MCM-41 and 3/SBA-15 demonstrate near 100% selectivity with no detectable side products. The reaction rates show significant dependence on both substrate structure and solvent choice. For instance, RCM of diethyl diallylmalonate (DEDAM) proceeds rapidly with TOF values approaching 2500 h⁻¹, while RCM of 1,7-octadiene occurs at substantially lower rates under identical conditions. [2] This differential reactivity highlights the influence of substrate sterics and electronics on catalyst performance in confined pore environments.

In metathesis reactions of fatty acid derivatives, the immobilized catalysts show excellent performance in the self-metathesis of methyl oleate, reaching equilibrium conversion within 2 hours with TOF values of approximately 260 h⁻¹ at 30 minutes. The metathesis of methyl 10-undecenoate proceeds more slowly (TOF ~35 h⁻¹) due to competing non-productive metathesis pathways, yet still achieves approximately 65% conversion. [2] The similar performance of 3/MCM-41 and 3/SBA-15 in these transformations suggests that the pore size does not significantly limit access to the catalytic sites for these linear substrates, though the thicker pore walls of SBA-15 may contribute to enhanced catalyst stability through stronger interactions with surface silanols.

Table 2: Performance of Immobilized this compound in Various Metathesis Reactions

Reaction Type Substrate Solvent TOF (h⁻¹) Conversion (%) Selectivity (%)
Ring-Closing Metathesis Diethyl diallylmalonate CH₂Cl₂ ~2500 >99 >99
Ring-Closing Metathesis 1,7-Octadiene Cyclohexane ~150 >95 >99
Self-Metathesis Methyl oleate Cyclohexane ~260 >95 >99
Self-Metathesis Methyl 10-undecenoate Cyclohexane ~35 ~65 >99
ROMP Cyclooctene Toluene ~500 ~70 -
Ru Leaching and Catalyst Stability Studies

Metal leaching represents a critical parameter for heterogeneous catalysts, particularly in pharmaceutical applications where strict limits on metal contaminants exist (typically <10 ppm). The immobilized this compound systems exhibit solvent-dependent leaching behavior, with non-polar solvents dramatically reducing ruthenium loss. For ring-closing metathesis of 1,7-octadiene in cyclohexane, Ru leaching is exceptionally low at only 0.04% of the initial catalyst loading, translating to less than 0.6 ppm Ru in the reaction products. [2] In contrast, more polar solvents like dichloromethane promote significantly higher leaching (up to 14% in DEDAM RCM), emphasizing the importance of solvent selection for minimizing metal contamination.

The filtration tests provide compelling evidence for truly heterogeneous catalysis in non-polar media. When the solid catalyst is removed from the reaction mixture after 5 minutes of RCM of 1,7-octadiene in cyclohexane, no further conversion occurs in the filtrate, confirming that the catalytic activity is exclusively associated with the solid phase. [2] However, for reactions in benzene and dichloromethane, continued conversion in the filtrate indicates contribution from leached active species. Spectroscopic investigations (XPS, UV-vis) reveal that approximately 76% of the ruthenium content is non-covalently bound to the support surface and can be removed by thorough THF washing, while the remaining fraction exhibits stronger attachment, possibly through interaction with surface silanols. [2]

Critical Parameters for Optimal Performance

Several factors profoundly influence the performance of immobilized this compound systems:

  • Support Morphology and Pore Structure: The three-dimensional interconnected pore network of SBA-15 facilitates superior mass transfer compared to the one-dimensional channels of MCM-41, particularly for bulky substrates. Additionally, the thicker pore walls of SBA-15 (3.1-6.4 nm vs. 1-2 nm for MCM-41) provide enhanced mechanical stability and potentially stronger interactions with the catalyst through multiple silanol groups. [3] [4]

  • Solvent Selection: Non-polar solvents like cyclohexane and n-hexane maximize catalyst retention on the support surface, while polar solvents (CH₂Cl₂, THF) promote leaching through competitive solvation of the catalyst complex. This solvation effect is particularly pronounced for this compound, which contains polar sulfonamide groups that enhance its solubility in more polar media. [1] [2]

  • Surface Chemistry: The density and distribution of surface silanol groups significantly impact catalyst loading and retention. Supports with higher silanol density typically achieve stronger catalyst-support interactions, though excessive surface acidity may potentially degrade catalyst performance. Controlled surface functionalization or mild acid treatment can optimize silanol distribution for enhanced catalyst immobilization. [2]

  • Reaction Temperature: While elevated temperatures generally increase reaction rates, they may also accelerate catalyst decomposition and promote leaching. The optimal temperature range for these immobilized systems is 25-40°C, balancing activity with stability.

Applications and Outlook

The immobilized this compound systems on MCM-41 and SBA-15 supports present versatile catalytic platforms with applications spanning pharmaceutical synthesis, fine chemical production, and polymer chemistry. The exceptional selectivity in ring-closing metathesis reactions enables efficient synthesis of cyclic structures prevalent in natural products and bioactive molecules, while the robust nature of these heterogeneous catalysts facilitates their implementation in continuous flow systems for scale-up operations. The remarkably low metal leaching in non-polar solvents (<0.6 ppm Ru) meets stringent requirements for pharmaceutical manufacturing, eliminating costly purification steps to remove metal residues from reaction products. [2]

Future development directions for these catalytic systems include advanced support engineering to further enhance catalyst stability and reduce leaching. Incorporation of controlled microporosity within mesoporous frameworks could create hierarchical structures with improved diffusion characteristics for bulky substrates. Additionally, surface functionalization with tailored organic groups could strengthen catalyst-support interactions while modulating the local environment around active sites to influence selectivity. The integration of these immobilized catalysts with flow reactor technologies represents a particularly promising avenue for continuous manufacturing processes, leveraging the mechanical stability of SBA-15 and MCM-41 supports under flow conditions.

The protocols and application notes presented herein provide researchers with comprehensive methodologies for implementing these advanced catalytic systems across various chemical transformations. The detailed characterization data and performance metrics establish benchmarks for comparing new catalyst immobilization strategies, while the mechanistic insights into catalyst-support interactions guide rational optimization of these hybrid materials. As the demand for sustainable chemical processes grows, such immobilized catalyst systems will play increasingly important roles in bridging the gap between homogeneous catalysis selectivity and heterogeneous catalysis practicality.

Experimental Workflows and Process Diagrams

G cluster_support Support Preparation Details Start Start Catalyst Immobilization SupportPrep Support Preparation and Activation Start->SupportPrep CatalystSol Catalyst Solution Preparation SupportPrep->CatalystSol Activated Support SP1 Initial Drying (120°C, 12 h, Vacuum) Immobilization Immobilization Reaction (30 min, RT, Ar) CatalystSol->Immobilization Catalyst Solution Separation Separation and Washing Immobilization->Separation Drying Drying Under Vacuum Separation->Drying Characterization Characterization (XRD, BET, UV-Vis) Drying->Characterization End Immobilized Catalyst Ready for Use Characterization->End SP2 Solvent Cleaning (Ethanol Reflux, 4 h) SP1->SP2 SP3 Acid Treatment (0.1 M HCl, 2 h) SP2->SP3 SP4 Final Activation (200°C, 6 h, Vacuum) SP3->SP4

Diagram 1: Catalyst Immobilization Workflow. This diagram illustrates the comprehensive procedure for immobilizing this compound on mesoporous silica supports, including key steps from support activation to final characterization.

G cluster_performance Typical Performance Metrics Start Start Catalytic Testing ReactorSetup Reactor Setup and Atmosphere Control Start->ReactorSetup SolventAddition Solvent Addition (Cyclohexane Recommended) ReactorSetup->SolventAddition SubstrateAddition Substrate Addition (600:1 Substrate/Ru Ratio) SolventAddition->SubstrateAddition ReactionMonitoring Reaction Monitoring (GC Analysis at Time Intervals) SubstrateAddition->ReactionMonitoring FiltrationTest Filtration Test (Heterogeneity Verification) ReactionMonitoring->FiltrationTest After 5 min LeachingAnalysis Leaching Analysis (ICP-MS of Products) FiltrationTest->LeachingAnalysis CatalystRecovery Catalyst Recovery (Centrifugation/Filtration) LeachingAnalysis->CatalystRecovery P3 Ru Leaching in Cyclohexane < 0.6 ppm End Data Analysis and Reporting CatalystRecovery->End P1 RCM of DEDAM TOF: ~2500 h⁻¹ P2 RCM of 1,7-Octadiene TOF: ~150 h⁻¹ P4 Selectivity > 99%

Diagram 2: Catalytic Testing and Evaluation Protocol. This workflow outlines the comprehensive testing procedure for evaluating immobilized catalyst performance, including critical steps for verifying heterogeneous catalysis and quantifying metal leaching.

References

Zhan Catalyst-1B: Overview and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B is a ruthenium-based complex used for olefin metathesis reactions [1]. It belongs to the family of Hoveyda-Grubbs-type catalysts but is distinguished by an electron-withdrawing dimethylsulfonamide group on the alkoxybenzylidene ligand. This modification enhances its catalytic activity [1].

  • IUPAC Name: Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1].
  • Molecular Formula: C₃₃H₄₃Cl₂N₃O₃RuS [1].
  • Molar Mass: 733.75 g·mol⁻¹ [1].
  • Appearance: Green solid [1].
  • Key Feature: The sulfonamide group allows for potential immobilization onto solid supports, a key step toward creating a heterogeneous catalyst [1].

Homogeneous Catalysis: Applications and Quantitative Data

In its standard form, this compound operates as a homogeneous catalyst. The table below summarizes its performance in different solvent systems for a model ring-closing metathesis (RCM) reaction [1].

Table 1: Homogeneous Application of this compound in Ring-Closing Metathesis

Application Context Reaction Type Key Quantitative Results Reaction Conditions
Synthesis of fine chemicals & pharmaceuticals [1] Ring-Closing Metathesis (RCM), Cross-Metathesis (CM) [1] Conversion: >95% (in CH₂Cl₂, 1h); Reusability: Recovered catalyst achieved ~90% conversion in 2nd cycle (in CH₂Cl₂) [1] Solvent: Dichloromethane (DCM), Toluene [1]; Temperature: 40-45°C [1]; Catalyst Loading: 1-5 mol% [1]

Heterogeneous Protocol Concept: Supported Zhan Catalyst

Creating a heterogeneous version involves immobilizing the catalyst on a solid support. The following is a conceptual workflow and protocol based on the catalyst's design principles [1] [2].

G cluster_recycle Recyclable Process start Start: Functionalized Solid Support step1 Catalyst Immobilization (Stirring, 25-60°C, 12-24h) start->step1 step2 Washing & Filtration (Remove Physisorbed Species) step1->step2 step3 Heterogeneous Catalyst (Ready for Use) step2->step3 step4 Olefin Metathesis Reaction (e.g., RCM, in solvent) step3->step4 step5 Magnetic Separation or Filtration step4->step5 step6 Product in Solution step5->step6 step7 Recovered Catalyst (For Reuse) step5->step7 Reuse Cycle step7->step4 Reuse Cycle

Diagram Title: Workflow for Heterogeneous Catalysis Using Supported Zhan Catalyst

Synthesis Protocol for a Supported Zhan Catalyst [1] [2]

  • Support Functionalization

    • Select a solid support (e.g., silica, magnetic nanoparticles like Fe₃O₄, or a polymer resin) [2].
    • Functionalize the support surface with amine or other suitable functional groups to create a covalent attachment point for the catalyst's sulfonamide group [1].
  • Catalyst Immobilization

    • Reagents: this compound (or its precursor), functionalized solid support, anhydrous dichloromethane (DCM) or toluene [1].
    • Procedure: Suspend the functionalized support in anhydrous DCM under an inert atmosphere (N₂ or Ar). Add a solution of this compound (1.0 equiv relative to surface functional groups). Stir the mixture at 25-60°C for 12-24 hours [1].
    • Monitoring: Reaction completion can be monitored by the disappearance of the green color from the solution, indicating immobilization [1].
  • Workup and Isolation

    • Separation: Separate the solid catalyst from the solution by centrifugation or filtration [2]. If using magnetic supports, apply an external magnet [2].
    • Washing: Wash the solid material thoroughly with anhydrous DCM, followed by pentane or hexane, to remove any physisorbed catalyst [1] [2].
    • Drying: Dry the resulting solid under high vacuum to yield the supported, heterogeneous Zhan catalyst [2].

Application Notes for Heterogeneous Use [1] [2]

  • Reaction Setup: Conduct olefin metathesis reactions in standard solvents using the heterogeneous catalyst.
  • Key Advantage: The solid catalyst can be recovered after the reaction via simple filtration or magnetic separation, significantly reducing ruthenium contamination in the product [1] [2].
  • Reusability: The recovered catalyst can be directly reused in subsequent reactions, though activity may decrease over several cycles.

Discussion and Future Perspectives

While the Zhan catalysts were designed with recyclability in mind [1], their widespread application as truly heterogeneous catalysts is not yet fully realized. The main challenge lies in optimizing the support material and immobilization chemistry to achieve high activity, stability, and recyclability without leaching. This aligns with a broader research effort to develop magnetically recoverable and other heterogeneous catalyst systems to make chemical synthesis more sustainable [2].

References

Comprehensive Application Notes and Protocols for Zhan Catalyst-1B

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed guide on the application and handling of Zhan Catalyst-1B, a high-performance ruthenium-based complex essential for olefin metathesis reactions in chemical synthesis and drug development. Its unique design supports enhanced reaction rates and selectivity, making it particularly valuable for constructing complex molecular architectures. [1] [2]

Chemical Profile and Specifications

This compound is a green solid with a molar mass of 733.75 g·mol⁻¹. Its key identifiers and physical properties are summarized below. [1] [2] [3]

Property Specification
IUPAC Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] [3]
CAS Number 918870-76-5 [2] [3]
Appearance Green powder [1] [2]
Molar Mass 733.75 g·mol⁻¹ [1] [2]

This catalyst belongs to the Hoveyda-Grubbs-type catalyst family but is distinguished by an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand. This modification enhances its initiation rate and stability. A key advantage is its solubility in common organic solvents like dichloromethane and chloroform, and insolubility in alcohols, facilitating easy product separation and catalyst recovery. [1]

Applications in Synthetic Chemistry

This compound is versatile for various metathesis reactions central to organic and polymer synthesis. [1] [2]

Primary Application Areas
  • Ring-Closing Metathesis (RCM) for Macrocyclization: This is crucial in drug discovery for constructing large, constrained ring systems found in many active pharmaceutical ingredients. The catalyst's high activity and selectivity enable efficient formation of these challenging macrocycles. [1] [4]
  • Chemical Synthesis and Pharmaceutical Production: It is ideal for synthesizing fine chemicals and complex intermediates, where high yield and selectivity are paramount. [2]
  • Sustainable Polymer Synthesis: The catalyst is effective in depolymerizing materials like butadiene rubber via metathesis, enabling the sustainable production of polyesters and polyols from waste elastomers. [5]

Quantitative Performance Data

The following table summarizes performance metrics for various reaction types catalyzed by this compound and related complexes.

Reaction Type Substrate Catalyst Loading Key Outcome Notes
General Metathesis [1] Various olefins 1 - 5 mol% High yields, excellent selectivity Superior performance with substituted olefins
Recyclability [1] - - Can be reused over multiple cycles Recovered via precipitation/filtration
Rubber Metathesis [5] Butadiene Rubber Not Specified Successful degradation to useful polymers Sustainable production of polyols

Detailed Experimental Protocols

General Procedure for Ring-Closing Metathesis

This protocol is adapted for macrocyclization, a common step in drug development. [1] [4]

  • Step 1: Reaction Setup

    • In an inert atmosphere glovebox or using standard Schlenk techniques, charge a dried reaction vessel with the diene substrate (1.0 equivalent).
    • Add dry, degassed solvent (e.g., dichloromethane, toluene) to achieve a substrate concentration of 0.01 to 0.05 M.
    • Add This compound (1.0 - 2.0 mol%) to the solution and seal the vessel.
  • Step 2: Reaction Execution

    • Heat the reaction mixture to 40-50 °C with stirring. Monitor reaction progress by TLC or GC-MS.
    • Typical reaction times range from 2 to 12 hours, depending on substrate reactivity.
  • Step 3: Reaction Work-up

    • Once complete, cool the reaction mixture to room temperature.
    • Add a few drops of ethyl vinyl ether and stir for 30 minutes to quench the catalyst.
    • Concentrate the solution under reduced pressure.
  • Step 4: Product Purification

    • Purify the crude product by flash column chromatography on silica gel to yield the desired macrocycle.
Catalyst Recovery and Recycling Protocol

This compound can be recovered and reused, minimizing metal waste and cost. [1]

  • Step 1: Precipitation

    • After the metathesis reaction and quenching, concentrate the reaction mixture.
    • Slowly add the concentrated solution to a large volume of a poor solvent like methanol or ethanol (in which the catalyst is insoluble) with vigorous stirring.
  • Step 2: Isolation

    • A green solid (the recovered catalyst) will precipitate. Collect the solid via vacuum filtration.
    • Wash the solid cake thoroughly with cold methanol and dry under high vacuum.
  • Step 3: Reuse

    • The recovered catalyst can be directly used in a subsequent metathesis reaction. Activity may gradually decrease over multiple cycles, which can be compensated for by slightly extending reaction times. [1]

The following diagram illustrates the experimental workflow, from setup to catalyst recovery.

G Start Start Reaction Setup Step1 Charge substrate and solvent under inert atmosphere Start->Step1 Step2 Add this compound (1-2 mol%) Step1->Step2 Step3 Heat to 40-50°C with stirring Step2->Step3 Step4 Monitor reaction by TLC/GC-MS Step3->Step4 Step5 Quench with ethyl vinyl ether Step4->Step5 Step6 Concentrate reaction mixture Step5->Step6 Step7 Purify product by flash chromatography Step6->Step7 For Product Isolation Step8 Precipitate catalyst in methanol Step6->Step8 For Catalyst Recovery Step9 Filter, wash, and dry catalyst Step8->Step9 Step10 Reuse recovered catalyst Step9->Step10

Handling, Storage, and Safety

Proper handling is crucial for maintaining catalyst activity and ensuring safety. [2]

  • Handling Precautions: Always use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the catalyst in a well-ventilated hood to avoid inhalation of powder.
  • Storage Conditions: Store the catalyst in its original container in a cool, dry place away from moisture and direct sunlight. For long-term storage, keep it under an inert atmosphere (e.g., argon or nitrogen) at -20 °C.
  • Stability and Shelf Life: The catalyst is stable under ambient conditions for short periods, but it is sensitive to air and moisture over time. The typical shelf life is up to two years when stored properly. [2]
  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.

Troubleshooting Guide

Problem Potential Cause Solution
Low Conversion Catalyst deactivation by air/moisture Ensure solvents are dry and degassed; use strict inert atmosphere.
Insufficient catalyst loading Increase catalyst loading to 2-5 mol%.
Poor Catalyst Recovery Incomplete precipitation Use a larger volume of methanol; ensure thorough mixing.
Fine particle size Use filter aid during vacuum filtration.
Decreased Activity in Recycled Catalyst Partial decomposition Slightly increase reaction time or temperature for subsequent cycles.

Conclusion

This compound is a robust and versatile catalyst that significantly advances olefin metathesis. Its high activity, selectivity, and unique recyclability make it an indispensable tool for researchers developing new pharmaceuticals and sustainable polymers. The protocols provided herein offer a reliable foundation for its effective application in the laboratory.

References

Zhan Catalyst-1B ROMP cyclooctene procedure

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B Overview

The table below summarizes the key characteristics of this compound based on the search results.

Property Description
Chemical Type Ruthenium-based organometallic complex (Hoveyda–Grubbs type) [1].
Key Feature Electron-withdrawing dimethylsulfonamide group on the isopropoxystyrene ligand; designed for easy recycling [1].
Appearance Green solid [1].
Molar Mass 733.75 g·mol⁻¹ [1].
Solubility Soluble in dichloromethane, dichloroethane, chloroform, and ether; insoluble in methanol, ethanol, and other alcohols [1].
Recyclability Can be recovered and recycled by simple precipitation or filtration due to its solubility profile [1].

Related ROMP Procedures and Considerations

Although a direct procedure is unavailable, the following insights from recent research can guide your experimental design.

  • Catalyst Handling: this compound is air- and moisture-stable compared to earlier Grubbs catalysts, but it is still good practice to handle it in an inert atmosphere (e.g., nitrogen or argon glovebox) using anhydrous solvents to maximize its performance and lifetime [1].
  • Monomer Considerations: Cyclooctene is a low-strain cycloalkene. Traditional ROMP often leads to secondary metathesis reactions, resulting in polymers with low molecular weight and broad dispersity. A recent groundbreaking strategy involves encapsulating catalysts within a metal-organic framework (MOF) to protect the propagating chain end, successfully producing ultra-high-molecular-weight polymers from cyclooctene [2]. The workflow of this MOF-based ROMP is illustrated below.

cluster_encapsulation Catalyst Encapsulation cluster_polymerization Processive Polymerization MOF UiO-type MOF (Cage Structure) EncapsulatedCat Encapsulated Catalyst (Confined in Sub-surface Cage) MOF->EncapsulatedCat Catalyst Ru Catalyst (e.g., G3, HG2) Catalyst->EncapsulatedCat GrowingChain Growing Polymer Chain EncapsulatedCat->GrowingChain Initiation Monomer Cyclooctene (Low Strain Monomer) Monomer->GrowingChain UHMWP Ultra-High-Molecular- Weight Polymer GrowingChain->UHMWP GrowingChain->UHMWP Continuous Chain Growth Barrier MOF Cage as Physical Barrier Barrier->GrowingChain Protects from Secondary Metathesis

  • Molecular Weight Control with Catalytic ROMP: A key challenge with ROMP is the high cost of ruthenium catalysts. Using a Chain Transfer Agent (CTA) allows for a catalytic amount of the metal complex. Styrene derivatives have been shown to be effective and regioselective CTAs. The molecular weight of the polymer can be controlled by the monomer-to-CTA ratio, requiring up to 1000 times less ruthenium [3]. The use of an additive like 3-bromopyridine can help suppress non-regioselective chain transfer [3].

Suggested Experimental Pathway

  • Start with General ROMP Conditions: Begin with standard conditions for Ru-catalyzed ROMP. A typical setup involves dissolving the monomer (cyclooctene) in an anhydrous solvent like dichloromethane or toluene under an inert atmosphere.
  • Consult Manufacturer's Data: Check if the supplier of this compound provides any technical data sheets or application notes.
  • Adapt from Literature: Use parameters from successful cyclooctene ROMP studies as a starting point for catalyst loading, temperature, and reaction time [2] [3]. You will need to optimize these for this compound.
  • Employ a CTA: To control molecular weight and reduce costs, consider incorporating styrene or a derivative as a CTA, along with 3-bromopyridine as an additive [3].
  • Characterize Your Product: Plan to use Size Exclusion Chromatography (SEC) for molecular weight and dispersity analysis, and NMR spectroscopy to confirm polymer structure [3].

References

Comprehensive Application Notes and Protocols: Zhan Catalyst-1B in Cross Metathesis Reactions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zhan Catalyst-1B

Catalyst Properties and Characteristics

This compound is a high-performance ruthenium-based complex specifically designed for olefin metathesis reactions. This catalyst belongs to the family of well-defined ruthenium catalysts that have revolutionized synthetic organic chemistry by enabling efficient formation of carbon-carbon double bonds under mild conditions. The strategic incorporation of an electron-withdrawing sulfonamide group para to the phenol oxygen in the isopropoxystyrene ligand significantly enhances the catalytic properties compared to earlier generations of ruthenium catalysts [1].

Table 1: Fundamental Properties of this compound

Property Specification
CAS Number 918870-76-5
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS
Molecular Weight 733.75 g/mol
Appearance Green solid [1]
Purity ≥95% [2]
Storage Conditions 4°C, under inert atmosphere (nitrogen) [2]

This compound exhibits excellent solubility in chlorinated solvents such as dichloromethane, dichloroethane, and chloroform, as well as in ethers, while being insoluble in alcoholic solvents like methanol and ethanol. This solubility profile facilitates reaction setup in appropriate solvents and enables easy catalyst recovery through precipitation [1].

Historical Development and Significance

The development of this compound represents an important evolution in ruthenium-catalyzed olefin metathesis. Early ruthenium catalysts developed by Grubbs and coworkers demonstrated good metathesis activity but faced limitations in stability and activity toward sterically demanding substrates [1] [3]. Subsequent work by Hoveyda introduced chelating benzylidene ligands that improved catalyst stability and activity [1]. Zhan catalysts further advanced this field by incorporating electron-withdrawing substituents on the aryl ring of the Hoveyda-type architecture, resulting in enhanced initiation rates and catalytic performance [1]. The specific structural modification in this compound—the introduction of a dimethylsulfonamide group—optimizes the electron-deficient character of the chelating benzylidene ligand, facilitating more efficient catalyst initiation while maintaining good stability [1].

Mechanism of Olefin Metathesis

Catalytic Cycle

Olefin metathesis catalyzed by ruthenium complexes follows the well-established Chauvin mechanism, which proceeds through a metal-carbene intermediate and involves a pairwise exchange of alkylidene fragments between reacting olefins [3]. The catalytic cycle for this compound initiates with dissociation of the chelating ether to generate a 14-electron ruthenium alkylidene active species. This initiation step is facilitated by the electron-withdrawing sulfonamide group, which reduces electron density at the ruthenium center and weakens the chelating interaction [1].

The active ruthenium alkylidene then coordinates the olefin substrate, forming a metallacyclobutane intermediate through a [2+2] cycloaddition. This key intermediate subsequently undergoes cycloreversion to release the metathesis product and regenerate the active ruthenium alkylidene species. Studies have shown that olefin binding can occur in either side-bound (cis to NHC ligand) or bottom-bound (trans to NHC ligand) configurations, with both modes having been experimentally observed in related ruthenium complexes [3].

G A This compound Pre-catalyst B Initiation (Chelate Dissociation) A->B Initiation Step C Active Ru Alkylidene B->C D Olefin Coordination C->D Olefin Binding E Metallacyclobutane Formation D->E [2+2] Cycloaddition F Product Release & Catalyst Regeneration E->F Cycloreversion F->C Cycle Continues

Diagram 1: Catalytic cycle of this compound in olefin metathesis

Key Mechanistic Features

The metallacyclobutane intermediate has been extensively studied using model systems. Research indicates that these intermediates are highly dynamic, with exchange processes occurring rapidly on the NMR timescale [3]. Stereochemical studies have revealed a preference for trans-substituted metallacyclobutanes over cis isomers by approximately a factor of 2, which influences the selectivity observed in metathesis reactions [3].

The initiation kinetics of ruthenium catalysts are influenced by both steric and electronic factors. For this compound, the electron-withdrawing sulfonamide group enhances the initiation rate by reducing electron density at the ruthenium center, facilitating dissociation of the chelating ether ligand. This balanced electronic modification results in a catalyst that initiates rapidly while maintaining sufficient stability for practical applications [1].

Cross Metathesis Applications

Synthetic Transformations

Cross metathesis (CM) represents one of the most valuable applications of this compound, enabling the coupling of distinct olefins to form new carbon-carbon double bonds. This transformation has found extensive utility in organic synthesis, polymer chemistry, and pharmaceutical development [3]. The functional group tolerance of this compound allows for CM reactions to be performed on complex molecules containing alcohols, carboxylic acids, amines, and other sensitive functionalities without the need for extensive protection strategies.

Notably, CM processes utilizing ruthenium catalysts have been implemented on industrial scales for the production of valuable chemicals. One prominent example includes a bio-refinery operation that processes up to 180,000 metric tons of seed oil annually using cross metathesis to generate olefins, oleochemicals, and specialty chemicals [3]. This demonstrates the robustness and practicality of ruthenium-catalyzed metathesis in demanding applications.

Reaction Scope and Limitations

This compound demonstrates particular effectiveness in CM reactions involving electron-deficient olefins and sterically hindered substrates, outperforming earlier generation catalysts in many challenging transformations. The catalyst's enhanced activity enables efficient coupling of substrates that were previously considered problematic, including trisubstituted olefins and those containing coordinating heteroatoms.

However, certain limitations persist. Highly substituted olefins, particularly tetrasubstituted alkenes, remain challenging substrates for all known ruthenium metathesis catalysts. Additionally, the catalyst can be deactivated by strong coordinating solvents or impurities, necessitating careful attention to reaction setup and substrate purity [1] [3].

Experimental Protocols

Catalyst Handling and Storage

Proper handling procedures are critical for maintaining catalyst activity and obtaining reproducible results:

  • Storage Conditions: this compound should be stored at 4°C under an inert atmosphere (nitrogen or argon) in a sealed container. Exposure to air and moisture should be minimized [2].
  • Handling Procedures: All manipulations should be performed in a glove box or using standard Schlenk techniques under an inert atmosphere. The catalyst should be allowed to warm to room temperature before opening the container to prevent condensation of moisture.
  • Weighing: Quickly transfer the required amount of catalyst to a pre-dried and purged reaction vessel. The green color provides a visual indicator of catalyst integrity [1] [2].
  • Safety Considerations: Use appropriate personal protective equipment including gloves and safety glasses. The catalyst may cause skin and eye irritation (H315, H319, H335) [2].
General Cross Metathesis Procedure

Standard reaction setup for cross metathesis using this compound:

  • Reaction Vessel Preparation: Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar and fit with a rubber septum. Purge with inert gas (nitrogen or argon).
  • Substrate Addition: Charge the olefin substrates directly or as solutions in anhydrous dichloromethane (preferred solvent) to the reaction vessel. Typical substrate concentrations range from 0.1-0.5 M.
  • Catalyst Addition: Add this compound (1-5 mol%) to the reaction mixture under a positive flow of inert gas.
  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (up to 40°C) for the required time (typically 2-24 hours).
  • Reaction Monitoring: Monitor reaction progress by TLC, GC, or NMR spectroscopy.
  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography or recrystallization.

Table 2: Optimized Reaction Conditions for Various Cross Metathesis Applications

Application Type Catalyst Loading (mol%) Temperature (°C) Reaction Time (h) Key Considerations
Simple Terminal Olefins 1-2 25-40 2-6 High conversions typically obtained
Electron-Deficient Olefins 2-5 25-40 4-12 Acrylates, vinyl ketones, vinyl phosphonates
Sterically Hindered Olefins 3-5 40 12-24 Trisubstituted olefins require higher loading
Functionalized Substrates 2-4 25 6-18 Amines, alcohols, carboxylic acids tolerated
Specialized Applications

Cross Metathesis in Aqueous Media: this compound demonstrates moderate tolerance to protic media, enabling certain metathesis reactions in aqueous-organic mixtures. However, for optimal performance in challenging aqueous environments, recent advances have focused on creating artificial metathases—protein-ruthenium hybrid catalysts designed for biocompatibility [4]. These systems incorporate polar motifs into the catalyst architecture to improve aqueous solubility and shield the ruthenium center from decomposition by biological nucleophiles such as glutathione [4].

Continuous Flow Applications: The stability profile of this compound makes it potentially suitable for continuous flow metathesis processes, which offer advantages in process intensification and scale-up. While specific flow protocols for this compound require further development, the principles established for related Hoveyda-type catalysts can be adapted.

Data Analysis and Characterization

Reaction Monitoring and Optimization

Analytical techniques for monitoring cross metathesis reactions:

  • Thin Layer Chromatography (TLC): Standard silica gel TLC with appropriate staining methods (KMnO₄, phosphomolybdic acid) can track reaction progress.
  • Gas Chromatography (GC): Effective for volatile substrates and products.
  • NMR Spectroscopy: ¹H NMR provides the most definitive monitoring, particularly following the disappearance of terminal olefin signals (typically 4.5-5.0 ppm) and appearance of internal olefin products (typically 5.5-6.0 ppm).

Optimization strategies for challenging substrates:

  • Stepwise Catalyst Addition: For substrates prone to catalyst inhibition or decomposition, incremental addition of catalyst (e.g., 1 mol% every 4 hours) can improve efficiency.
  • Solvent Screening: If reaction progress is slow, evaluate alternative solvents such as toluene, THF, or ethyl acetate.
  • Temperature Optimization: Gradually increase temperature (up to 40°C) for sluggish reactions, balancing initiation rate against potential catalyst decomposition.
Product Purification and Catalyst Removal

Purification protocols for metathesis products:

  • Solvent Evaporation: Remove volatile components under reduced pressure.
  • Catalyst Precipitation: Add a polar solvent (methanol, ethanol) to precipitate residual ruthenium species. Filter through a short pad of Celite.
  • Chromatography: Purify the product by flash chromatography on silica gel. For substrates sensitive to ruthenium residues, consider pretreatment with chelating agents or activated carbon.
  • Ruthenium Analysis: For pharmaceutical applications, determine residual ruthenium content by ICP-MS or colorimetric methods. Typical specifications require <10 ppm ruthenium in the final product.

Technical Considerations and Troubleshooting

Catalyst Recycling and Recovery

A distinctive advantage of this compound is its potential for recovery and reuse, contributing to more sustainable synthetic processes:

  • Precipitation Method: After reaction completion, concentrate the reaction mixture and add a anti-solvent (methanol or ethanol) to precipitate the catalyst. Filter and dry the recovered catalyst under vacuum for reuse [1].
  • Supported Variants: Zhan Catalyst-II, a related analogue tethered to resin or PEG supports, offers enhanced recyclability through simple filtration [1].
  • Recycling Efficiency: Recovered catalyst typically maintains activity for 2-3 cycles with minimal loss of efficiency, though initiation rates may gradually decrease with successive reuses [1].
Common Challenges and Solutions

Table 3: Troubleshooting Guide for this compound Cross Metathesis

Problem Potential Causes Solutions
Low Conversion Catalyst decomposition, impure substrates, insufficient initiation Use fresh catalyst, purify substrates, increase temperature slightly
Isomerization Byproducts Catalyst decomposition products, prolonged reaction times Use lower temperature, shorter reaction times, fresh catalyst batches
High Residual Ruthenium Inefficient workup, polar products Implement chelating washes (e.g., DMSO, phosphite), use supported catalyst
Slow Initiation Electron-rich substrates, coordinating solvents Use slightly elevated temperature, switch to less coordinating solvents

Conclusion

This compound represents a significant advancement in ruthenium-catalyzed olefin metathesis, particularly for challenging cross metathesis applications. Its balanced electronic properties, derived from the strategic incorporation of an electron-withdrawing sulfonamide group, provide enhanced activity while maintaining excellent functional group tolerance. The protocols outlined in this document provide researchers with comprehensive guidance for implementing this valuable catalyst in diverse synthetic applications.

As metathesis chemistry continues to evolve, this compound serves as a robust and reliable tool for the formation of carbon-carbon double bonds, enabling efficient synthetic routes in academic research and industrial applications alike. Future developments will likely focus on further enhancing catalyst selectivity and compatibility with biological systems, building on the fundamental principles exemplified by this catalyst family.

References

Zhan Catalyst-1B low yield troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B Troubleshooting Guide

Frequently Asked Questions
  • Q1: What are the key characteristics of this compound? this compound is a ruthenium-based complex for olefin metathesis. It is a green solid that is soluble in dichloromethane, chloroform, and ether, but insoluble in methanol, ethanol, and other alcohols [1]. This solubility profile is useful for catalyst removal.

  • Q2: My reaction yield is low. What are the most common causes? Low yields can stem from catalyst decomposition, poor catalyst initiation, or suboptimal reaction conditions. The most frequent issues involve catalyst handling, solvent choice, and reaction setup.

  • Q3: How can I recover and recycle the catalyst? this compound can be recovered by simple precipitation or filtration due to its solubility properties. After the reaction, you can precipitate the catalyst by adding a poor solvent like methanol, then isolate it via filtration for potential reuse [1].

Troubleshooting Low Yields
Problem Area Specific Issue Recommended Action
Catalyst Handling & Quality Exposure to air/moisture Ensure proper storage under inert atmosphere (e.g., nitrogen/argon glovebox); use fresh catalyst vials [1].
Catalyst decomposition Use purified, dry solvents; degas solvents when necessary to remove oxygen [2].
Reaction Setup & Conditions Solvent Choice See detailed solvent selection table below.
Substrate purity Purify substrates (e.g., remove stabilizers like BHT from commercial dienes) before reaction [2].
Reaction concentration Optimize substrate concentration; overly dilute conditions can reduce efficiency.
Product Isolation Ru Contamination in Product Leverage catalyst solubility: precipitate product with methanol or use a solvent system that minimizes leaching [1] [2].
Catalyst removal Pass crude product through a short silica plug or use other standard purification techniques.
Experimental Protocol & Data Tables

Solvent Selection for Optimized Performance The choice of solvent significantly impacts both reaction rate and catalyst leaching, which can affect yield and product purity [2].

Solvent Relative Reaction Rate (for RCM of DEDAM) Ru Leaching Recommended Use
Cyclohexane High Very Low (0.04%) Preferred for low Ru contamination; good for RCM of simple dienes [2].
Benzene High Medium (4%) Avoid due to toxicity; data illustrates solvent effect trend [2].
Dichloromethane High High (14%) Use when high solubility is critical, but expect significant Ru leaching [2].

Key Experimental Observations

  • Ring-Closing Metathesis (RCM) of DEDAM: Proceeds very rapidly with a TOF of approximately 2500 h⁻¹ in various solvents [2].
  • RCM of 1,7-octadiene in cyclohexane: Shows a lower reaction rate compared to DEDAM, but with negligible Ru leaching (0.04%), leading to a product with less than 0.6 ppm Ru content [2].

Systematic Troubleshooting Workflow

For a logical approach to diagnosing and fixing low yield problems, follow this workflow:

G Start Start: Low Yield with Zhan-1B Sub1 Check Catalyst Handling & Storage Conditions Start->Sub1 Sub2 Evaluate Reaction Setup & Solvent Start->Sub2 Sub3 Assess Product Isolation Method Start->Sub3 Step1_1 Was catalyst stored and handled under inert atmosphere? Sub1->Step1_1 Step2_1 Refer to Solvent Table: Using high-leaching solvent? Sub2->Step2_1 Step3_1 For low Ru content: Use cyclohexane as solvent Sub3->Step3_1 Step3_2 For catalyst removal: Precipitate with methanol Sub3->Step3_2 Step1_2 Are substrates and solvents purified and dry? Step1_1->Step1_2 Yes Fix1 Use fresh catalyst from properly sealed vial Step1_1->Fix1 No Fix2 Purify substrate (e.g., remove BHT) and dry/degas solvent Step1_2->Fix2 No Step2_2 Is reaction concentration sufficiently high? Step2_1->Step2_2 No Fix3 Switch to low-leaching solvent like cyclohexane Step2_1->Fix3 Yes Fix4 Increase substrate concentration Step2_2->Fix4 No

References

Zhan Catalyst-1B solvent selection leaching

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Solubility

Understanding the basic properties of Zhan Catalyst-1B is the first step in troubleshooting.

Property Specification
IUPAC Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1]
Molecular Formula C₃₃H₄₃Cl₂N₃O₃RuS [2]
CAS Number 918870-76-5 [2] [3] [4]
Appearance Green solid [1]
Solubility (Good) Dichloromethane (DCM), Dichloroethane, Chloroform, Ether [1]
Solubility (Poor) Methanol, Ethanol, and other alcohols [1]

The solubility profile is key for experimental planning: it is soluble in common chlorinated and ether solvents, but insoluble in alcohols, which can be exploited for catalyst recovery via precipitation [1].

Strategies to Minimize & Monitor Leaching

Leaching of ruthenium into solution is a critical issue for product purity and catalyst recyclability. The following table summarizes factors and strategies based on applied research.

Factor Impact on Leaching Recommended Action
Support Immobilization High; covalent anchoring drastically reduces leaching compared to non-covalent interactions. Immobilize the catalyst on solid supports (e.g., mesoporous SBA-15, polymers, or PEG chains) [1] [5] [6].
Support Functionalization Medium; the choice of linker group influences metal retention. Prefer supports with strong coordinating linkers over simple physisorption [5] [7].
Reaction Medium Medium; solvent polarity can influence catalyst desorption. Use solvents in which the catalyst support is stable and has low swelling.
Substrate Purity Low/Medium; reactive impurities in raw materials (like cardanol) can decompose the catalyst, indirectly increasing leaching. Purify substrates if possible, or use a more robust catalyst variant if working with raw materials [5] [6].

Research shows that Zhan Catalyst-II, a version tethered to a resin or PEG-linked support, is explicitly designed for this purpose, offering easier separation and leaving minimal metal contamination in the product [1]. One study on a similar Hoveyda-Grubbs type catalyst immobilized on SBA-15 via non-covalent interactions demonstrated its application in cardanol metathesis, though the permanence of the immobilization can vary [5] [6].

Workflow for Leaching Analysis

For a technical support role, having a standard operating procedure to quantify leaching is essential. The following diagram outlines a general workflow, adaptable based on your specific setup.

Start Start Leaching Test Step1 1. Perform Metathesis Reaction with Supported Zhan Catalyst Start->Step1 Step2 2. Separate Catalyst from Reaction Mixture (Centrifugation or Filtration) Step1->Step2 Step3 3. Analyze Filtrate/Supernatant Step2->Step3 Step4 4. Quantify Leached Ruthenium Step3->Step4 MethodA Method A: ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) - High sensitivity - Direct metal quantification Step4->MethodA MethodB Method B: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) - Ultra-trace detection - Highest sensitivity Step4->MethodB End Generate Leaching Report MethodA->End MethodB->End

Experimental Protocol Details:

  • Step 2 - Separation: Ensure complete physical separation. Passing the reaction mixture through a fine sintered funnel or a syringe filter is common. For nanoparticles, high-speed centrifugation is required.
  • Step 3 & 4 - Analysis: The most reliable method for quantifying leached ruthenium is Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) or the more sensitive ICP-Mass Spectrometry (ICP-MS) [7]. These techniques directly measure the concentration of ruthenium in the solution after catalyst removal.

Frequently Asked Questions

Q1: Can this compound be recovered and reused directly without immobilization? Yes, due to its solubility properties, the catalyst can be recovered by precipitating it from a DCM solution by slowly adding a poor solvent like methanol, followed by filtration. However, each reuse cycle may lead to a gradual loss of activity [1].

Q2: What is the main advantage of using a supported Zhan catalyst? The primary advantage is the dramatic simplification of catalyst separation from the reaction mixture and the significant reduction of ruthenium contamination in the product, which is crucial for pharmaceutical applications. It also facilitates reuse over multiple cycles [1] [5].

Q3: The user is working with a complex natural substrate (like cardanol). Any special considerations? Yes. Raw cardanol can contain components that decompose the catalyst. Studies show that Zhan catalysts can be effective, but you may need to use a slightly higher catalyst loading (e.g., 1-2 mol%) compared to reactions with purified substrates to compensate for deactivation [5] [6].

References

Zhan Catalyst-1B reaction optimization techniques

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B: Core Information & Handling

Here are the fundamental details and procedures for handling the catalyst effectively.

  • FAQs: Basic Information & Precautions
Question Answer
What is the chemical composition? C₃₃H₄₃Cl₂N₃O₃RuS [1] [2]
What is its physical form? Green solid powder [1] [2]
What is the CAS Number? 918870-76-5 [2] [3]
What is its molecular weight? 733.75 g·mol⁻¹ [1] [2]
How should it be stored? Store in a cool, dry place away from moisture and direct sunlight [2].
What are the solubility properties? Soluble in dichloromethane, chloroform, and ether; insoluble in methanol and ethanol [1].
What precautions should be taken? Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area [2].
  • Experimental Protocol: Catalyst Handling and Recycling

The recyclability of this compound is one of its key advantages [1].

  • Reaction Setup: Conduct your metathesis reaction using standard Schlenk techniques or a glovebox under an inert atmosphere.
  • Precipitation: After the reaction is complete, concentrate the reaction mixture under reduced volume. Then, add a anti-solvent (e.g., methanol, ethanol) in which the catalyst is insoluble to precipitate it [1].
  • Separation: Isolate the precipitated catalyst through filtration or centrifugation.
  • Reuse: The recovered catalyst can be directly reused in subsequent metathesis reactions after minimal processing [1].

Reaction Optimization & Troubleshooting

This section addresses common experimental challenges. The following workflow outlines a systematic approach to troubleshooting:

Zhan_Troubleshooting start Low Reaction Yield step1 Check Catalyst Loading and Purity start->step1 step2 Evaluate Solvent System step1->step2 Purity OK step3 Assess Thermal Stability and Temperature step2->step3 Solvent Dry sol1 Solution: Use fresh, dry solvent and ensure catalyst is pure. step2->sol1 Solvent Wet? step4 Investigate Substrate Specific Challenges step3->step4 Temp OK sol2 Solution: Avoid high temps; optimize with lower T then gradually increase. step3->sol2 Temp Too High? sol3 Solution: Consider substrate steric hindrance or functional group incompatibility. step4->sol3 Substrate Issue

  • FAQs: Addressing Common Experimental Issues
Problem & Question Investigation & Solution

| Low Catalytic Activity | • Check Solvent Purity: Ensure solvents are dry and of high purity, as moisture can deactivate the catalyst [2]. • Verify Catalyst Integrity: The catalyst can be recovered and recycled. If reused, confirm it was properly isolated and shows no signs of decomposition [1]. | | Substrate Incompatibility | • Assess Steric Hindrance: Like other Hoveyda-Grubbs type catalysts, Zhan catalysts may have reduced activity with highly substituted olefins [1]. • Review Functional Group Tolerance: While specific tolerance lists for Zhan-1B are not provided in the search results, it shares a similar ruthenium-NHC core with Grubbs catalysts, generally offering good functional group tolerance. | | Low Reaction Selectivity | • Optimize Reaction Concentration: Adjust concentration to favor the desired pathway (e.g., dilution often favors ring-closing metathesis over oligomerization). • Control Temperature Precisely: Initiate the reaction at a lower temperature to improve selectivity, as the catalyst is active under various conditions [2]. |

Application in Sequential Catalysis

This compound is compatible with advanced synthetic strategies, such as sequential catalysis, where multiple reactions occur in one pot. A documented example is the synthesis of tetrahydroindoles [4].

The following diagram illustrates this specific one-pot, two-step catalytic process:

Sequential_Catalysis cluster_onePot One-Pot Sequential Reaction pyrrole Pyrrole Derivative step_cm Step 1: Cross-Metathesis pyrrole->step_cm alkene Alkene alkene->step_cm intermediate Metathesis Product step_cm->intermediate step_fc Step 2: Intramolecular Friedel-Crafts intermediate->step_fc product Tetrahydroindole (Chiral) step_fc->product catalyst1 This compound catalyst1->step_cm catalyst2 Chiral Phosphoric Acid catalyst2->step_fc

  • Experimental Protocol: One-Pot Synthesis of Tetrahydroindoles [4]
    • Reaction Setup: Charge a reaction vessel with the pyrrole derivative substrate and your chosen alkene partner under an inert atmosphere.
    • Olefin Cross-Metathesis: Add This compound (typical loadings in the 1-5 mol% range) to the mixture. Stir the reaction at the required temperature (e.g., 40-55°C) in a suitable dry solvent (like dichloromethane) until TLC or GC-MS analysis indicates complete consumption of the starting material and formation of the cross-metathesis intermediate.
    • Intramolecular Friedel-Crafts Alkation: Without isolating the intermediate, add a chiral phosphoric acid catalyst to the same reaction pot. Continue stirring to facilitate the cyclization.
    • Work-up and Isolation: After the second reaction is complete, work up the reaction mixture as required. Purify the product via flash chromatography or recrystallization to obtain the enantioenriched 4,5,6,7-tetrahydroindole.

Critical Knowledge Gaps and Further Research

The search results reveal several areas where specific optimization data for this compound is lacking. You may need to investigate these aspects empirically or through specialized scientific databases:

  • Definitive kinetic data: Exact initiation rates or turnover frequencies (TOF) for Zhan-1B are not provided.
  • Comprehensive functional group tolerance: A complete list of compatible and incompatible functional groups is not detailed.
  • Detailed structure-activity relationships (SAR): While the electron-withdrawing sulfonamide group is noted to enhance activity [1], a deep dive into how structural variations affect performance is not covered.

References

Zhan Catalyst-1B stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

What is Zhan Catalyst-1B and what is its typical appearance? this compound is a ruthenium-based complex used for olefin metathesis reactions. It is sold as a green solid powder [1] [2] [3].

What are the correct storage conditions? The product should be stored in a cool, dry place, away from moisture and direct sunlight [3]. For long-term stability, it is best kept in its original secure packaging.

What precautions should be taken during handling? Appropriate personal protective equipment (PPE) should be used, and the catalyst should be handled in a well-ventilated area [3].

In which solvents is the catalyst soluble and insoluble? This solubility profile is key to its recovery and recycling.

  • Soluble in: Dichloromethane, dichloroethane, chloroform, and ether [1].
  • Insoluble in: Methanol, ethanol, and other alcohols [1].

Can the catalyst be recovered and reused? Yes, a key feature of Zhan catalysts is their potential for recycling. The catalyst can be recovered from reaction mixtures by simple precipitation or filtration due to its specific solubility, and then reused [1].

Summary of Technical Data

The table below consolidates the key technical information for quick reference.

Aspect Details
Chemical Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1] [2]
CAS Number 918870-76-5 [2] [3] [4]
Molecular Formula C33H43Cl2N3O3RuS [1] [2] [3]
Molecular Weight 733.75 g·mol⁻¹ [1] [2] [3]
Physical Form Green solid powder [1] [3]
Storage Cool, dry place; away from moisture and light [3]

Experimental Context and Workflow

The provided search results included an example of how a Hoveyda-Grubbs type catalyst (RC303, which is this compound) was handled in a research setting for immobilization [5]. The workflow below outlines the general procedure, which may be useful for your support documentation.

Start Start: Prepare Toluene Solution of this compound Step1 Mix with Dried Mesoporous Support (e.g., MCM-41, SBA-15) Start->Step1 Step2 Isolate Solid Catalyst via Filtration Step1->Step2 Step3 Dry Solid Catalyst under appropriate conditions Step2->Step3 Result Heterogeneous Catalyst Ready for Use Step3->Result

Key Experimental Details:

  • The catalyst was immobilized by simply mixing its toluene solution with a dried mesoporous support (like MCM-41 or SBA-15) for 30 minutes at room temperature [5].
  • The immobilization process was highly efficient, transferring 94-97% of the Ru complex from the solution onto the solid support [5].
  • The resulting solid catalyst was then isolated and dried [5].

Troubleshooting Guide

Based on the available information, here are some common issues and suggested solutions.

Problem Possible Cause Suggested Solution
Low catalyst recovery Incorrect solvent system for precipitation Re-precipitate the catalyst using a solvent pair from its solubility profile (e.g., add an alcohol to a dichloromethane solution) [1].
High metal leaching Solvent or substrate promotes desorption For a more robust process, consider immobilizing the catalyst on a solid support. Using non-polar solvents like cyclohexane can significantly reduce leaching [5].

A Note on Information Gaps

The search results provide a solid foundation on the identity, basic handling, and a key feature (recyclability) of this compound. However, they lack the following details that would be valuable for a comprehensive technical guide:

  • Defined Shelf Life: No specific expiration date or data on long-term stability under recommended conditions was found [3].
  • Detailed Degradation Data: Information on how the catalyst degrades over time or under stress (e.g., heat, air) is not available.
  • Quantitative Stability Metrics: There are no specific figures on stability in various solvents or against impurities like water and oxygen.

References

Zhan Catalyst-1B: Known Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available from the search results.

Aspect Details
Chemical Composition C33H43Cl2N3O3RuS [1] [2] [3]
Appearance Green solid (powder form) [1] [2]
Solubility Soluble in dichloromethane, dichloroethane, chloroform, and ether. Insoluble in methanol, ethanol, and other alcohols [1].
Storage Store in a cool, dry place away from moisture and direct sunlight [2].
Stability & Handling Handle in a well-ventilated area and use appropriate personal protective equipment (PPE). Avoid contact with incompatible materials [2].

Frequently Asked Questions

Here are answers to some common questions based on the found information.

  • What is Zhan Catalyst-1B used for? It is a ruthenium-based catalyst used for advanced catalytic processes, including olefin metathesis, chemical synthesis, fine chemicals production, and academic research [1] [2].

  • What precautions should be taken while handling this compound? You should use appropriate personal protective equipment (PPE) and handle the catalyst in a well-ventilated area [2]. Given that it is a ruthenium complex related to the air-sensitive Grubbs catalysts, it is highly probable that it requires protection from air and moisture, though explicit techniques are not detailed in the search results [1].

  • How can this compound be recovered or recycled? A key feature of some Zhan catalysts is their recyclability. This compound can be recovered by simple precipitation or filtration due to its solubility in solvents like dichloromethane and insolubility in alcohols like methanol [1].

Experimental Workflow for Handling

The diagram below outlines a general logical workflow for handling the catalyst, inferred from its known properties.

Start Catalyst Handling Start Catalyst Handling Prepare Inert Atmosphere Prepare Inert Atmosphere Start Catalyst Handling->Prepare Inert Atmosphere Select Appropriate Solvent Select Appropriate Solvent Prepare Inert Atmosphere->Select Appropriate Solvent Weigh & Handle under Protective Gas Weigh & Handle under Protective Gas Select Appropriate Solvent->Weigh & Handle under Protective Gas Use for Synthesis Use for Synthesis Weigh & Handle under Protective Gas->Use for Synthesis Precipitate in Methanol/Ethanol Precipitate in Methanol/Ethanol Use for Synthesis->Precipitate in Methanol/Ethanol Filter & Recycle Catalyst Filter & Recycle Catalyst Precipitate in Methanol/Ethanol->Filter & Recycle Catalyst End of Cycle End of Cycle Filter & Recycle Catalyst->End of Cycle note Key steps based on catalyst solubility. note->Select Appropriate Solvent note->Precipitate in Methanol/Ethanol

Guidance for Finding Detailed Protocols

The search results could not provide explicit, step-by-step guides for air-free techniques like using Schlenk lines or gloveboxes with this compound. Here is how you can find this critical information:

  • Consult Supplier Documentation: The most reliable source for handling a specific product is often the manufacturer. Check the Safety Data Sheet (SDS) and any product information from chemical suppliers like Strem Chemicals, which lists this compound in its catalog [1].
  • Review Foundational Literature: For expert-level detail, seek out the original patent and research papers. The catalyst was first reported by Zheng-Yun J. Zhan, and the United States Patent Office filing is referenced in the search results [1].
  • Apply General Best Practices: For now, you must apply general standard practices for handling air-sensitive organometallic compounds. This rigorously requires the use of an inert atmosphere (e.g., nitrogen or argon) via Schlenk lines or gloveboxes, and the use of anhydrous, oxygen-free solvents.

References

Understanding Zhan Catalyst-1B and Metal Contamination

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B is a ruthenium-based complex, structurally similar to the Hoveyda-Grubbs catalyst but featuring an electron-withdrawing dimethylsulfonamide group on its benzylidene ligand [1]. A key strategy to mitigate metal contamination is catalyst immobilization on solid supports, which simplifies separation from the product mixture and allows for recycling [2].

The core principle involves a non-covalent attachment of the catalyst to mesoporous silica supports like MCM-41 and SBA-15. This method relies on the direct interaction between the ruthenium complex and the silanol groups on the support's surface [2].

Contamination & Performance Data

The effectiveness of immobilization varies significantly with the solvent and substrate. The following table summarizes Ru leaching for an immobilized this compound system under different conditions.

Substrate Solvent Ru Leaching (%) Max. Ru in Product (ppm)
DEDAM Dichloromethane 14% 100 ppm
DEDAM Cyclohexane 9% 66 ppm
DEDAM Benzene 4% 28 ppm
1,7-Octadiene Cyclohexane 0.04% 0.6 ppm

Table based on data from a study using 3/SBA-15 (an immobilized this compound). Molar ratio substrate/Ru = 600 [2].

This data highlights that non-polar solvents like cyclohexane, especially with less demanding substrates, lead to drastically lower metal leaching [2]. For context, the permissible upper limit for ruthenium in pharmaceuticals is often 10 ppm [2].

Immobilization and Recycling Protocol

Here is a detailed methodology for immobilizing this compound on a mesoporous silica support and using it in a metathesis reaction.

Materials Needed

  • This compound (e.g., CAS 918870-76-5) [3].
  • Mesoporous molecular sieve (e.g., MCM-41 or SBA-15).
  • Anhydrous Toluene.
  • Inert atmosphere (e.g., Nitrogen or Argon glovebox/schlenk line).
  • Cyclohexane, and other desired solvents/substrates.

Step-by-Step Procedure

  • Support Preparation: Dry the mesoporous silica support (MCM-41 or SBA-15) under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove adsorbed water [2].
  • Immobilization: a. In an inert atmosphere, prepare a solution of this compound in anhydrous toluene [2]. b. Add the dried support to the catalyst solution and stir the suspension at room temperature for 30 minutes. The catalyst will load onto the support, indicated by a color change in the solid and clarification of the solution [2]. c. Isolate the green solid by filtration [2]. d. Wash the solid with a small amount of toluene and dry it under vacuum to obtain the heterogeneous catalyst (e.g., 3/MCM-41 or 3/SBA-15) [2].
  • Reaction Execution: a. In a reaction vessel, combine your substrate with a suitable solvent (prioritizing cyclohexane for lowest leaching based on Table 1) [2]. b. Add the immobilized catalyst (typical substrate/Ru molar ratio of 600) [2]. c. Conduct the reaction (e.g., Ring-Closing Metathesis) at 30 °C with stirring [2].
  • Product Separation & Catalyst Recycling: a. After the reaction, separate the solid catalyst from the liquid product mixture by simple filtration or centrifugation [2]. b. The solid catalyst can be washed, dried, and potentially reused in subsequent reactions [1] [2]. c. The liquid filtrate contains your product with significantly reduced ruthenium content [2].

Troubleshooting FAQs

Q1: My immobilized catalyst shows low activity. What could be wrong?

  • Solvent Choice: Highly polar solvents like dichloromethane can lead to significant catalyst leaching from the support into the solution, which might be mistaken for low activity of the heterogeneous catalyst. Check for homogeneity. Using a non-polar solvent like cyclohexane is recommended [2].
  • Support Quality: Ensure the mesoporous support has a high surface area and was properly dried before immobilization. Moisture can deactivate the catalyst.

Q2: How do I confirm that my catalyst is truly heterogeneous? Perform a "hot filtration" test:

  • Run your metathesis reaction.
  • After a short time (e.g., 5 minutes), filter the reaction mixture hot to remove all solid catalyst.
  • Monitor the filtrate in a separate vessel. If no further reaction progress is observed, your catalyst is truly heterogeneous. If the reaction continues, it indicates significant Ru leaching and homogeneous catalysis is occurring [2].

Q3: The catalyst activity drops upon recycling. Why? This is a common challenge. The decline can be due to:

  • Incomplete Recovery: Some catalyst mass is inevitably lost during filtration and handling between cycles.
  • Decomposition: The ruthenium complex gradually decomposes over the course of the reaction and cannot be fully reactivated.
  • Pore Blockage: Reaction by-products or impurities might block the pores of the silica support, reducing active site accessibility.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the immobilization, use, and recycling of the catalyst.

G Start Start: Prepare Materials A Dry Silica Support (e.g., MCM-41, SBA-15) Start->A B Immobilize Zhan Cat.-1B in Toluene, 30 min A->B C Isolate & Dry Heterogeneous Catalyst B->C D Run Metathesis Reaction (Prioritize Cyclohexane) C->D E Filter to Separate Catalyst from Product D->E F Analyze Product & Measure Ru Leaching E->F G Recycle Catalyst? (Wash & Dry Solid) F->G G->D Yes H Process Complete G->H No

Key Takeaways

  • Solvent Choice is Critical: Using a non-polar solvent like cyclohexane is one of the most effective ways to minimize Ru leaching when using immobilized this compound [2].
  • Simple Immobilization: Effective heterogeneous catalysts can be prepared without complex synthetic steps, using simple adsorption onto mesoporous silica [2].
  • Prove Heterogeneity: Always perform a hot filtration test to confirm your catalyst is operating heterogeneously under your specific reaction conditions [2].

References

Zhan Catalyst-1B leaching prevention strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to common questions about Zhan Catalyst-1B use and stability.

  • Q1: What is the primary cause of ruthenium leaching from this compound? Leaching occurs when the ruthenium complex detaches from a solid support or dissolves from its structure into the reaction mixture. This is highly dependent on the solvent and substrate used in the reaction [1].

  • Q2: How can I recover and reuse this compound? this compound can be recovered through simple precipitation or filtration. It is soluble in solvents like dichloromethane and chloroform but insoluble in methanol and ethanol, allowing for easy separation [2]. Furthermore, the catalyst can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15) for straightforward filtration and reuse [1].

  • Q3: Are there catalyst analogs designed for low leaching? Yes. The Zhan catalyst family includes Zhan Catalyst-II, which is tethered to a resin or PEG-linked support via a sulfonamide group. This design offers a significant advantage in recyclable utility and minimizes metal contamination in the final product [2].

Troubleshooting Guides & Experimental Protocols

The following table summarizes quantitative data on ruthenium leaching under different experimental conditions, based on a study where this compound was immobilized on SBA-15 sieve [1].

Table 1: Ruthenium Leaching from Immobilized this compound (3/SBA-15)

Reaction Solvent Ru Leaching (% of catalyst's Ru content) Maximum Ru in Product (ppm)
RCM of 1,7-octadiene Cyclohexane 0.04% 0.6 ppm
RCM of DEDAM Benzene 4% 28 ppm
RCM of DEDAM Cyclohexane 9% 66 ppm
RCM of DEDAM Dichloromethane 14% 100 ppm
  • Reaction conditions: Molar ratio substrate/Ru = 600, initial substrate concentration = 0.2 mmol/mL, Temperature = 30 °C [1].
  • Abbreviations: RCM: Ring-Closing Metathesis; DEDAM: Diethyl diallylmalonate.
Protocol: Immobilizing this compound on Mesoporous Sieves [1]

This methodology can be adapted to create a heterogeneous catalyst with significantly reduced leaching.

  • Support Preparation: Dry mesoporous molecular sieves like MCM-41 or SBA-15.
  • Immobilization: Mix a toluene solution of this compound with the dried support for 30 minutes at room temperature.
  • Isolation: Isolate the resulting green solid and dry it to obtain the final heterogeneous catalyst (e.g., 3/MCM-41 or 3/SBA-15). This process transfers over 94% of the Ru complex from the solution onto the support surface.
Key Experimental Considerations
  • Optimal Conditions for Minimal Leaching: For the lowest possible leaching (e.g., 0.04%), use non-polar solvents like cyclohexane for reactions involving substrates like 1,7-octadiene [1].
  • Confirming Heterogeneous Catalysis: A filtration test can confirm if the catalytic activity is truly bound to the solid. In the RCM of 1,7-octadiene in cyclohexane, filtering off the solid catalyst stopped the reaction in the filtrate, confirming a heterogeneous process [1].

The workflow below summarizes the strategic approach to preventing leaching.

Start Leaching Prevention Strategies Solvent Solvent & Substrate Selection Start->Solvent Immob Catalyst Immobilization Start->Immob Catalyst Use Supported Catalyst Start->Catalyst Sub1 Use non-polar solvents (e.g., cyclohexane) Solvent->Sub1 Sub2 Avoid highly coordinating solvents/substrates Solvent->Sub2 Immob1 Immobilize on solid supports (e.g., MCM-41, SBA-15) Immob->Immob1 Immob2 Allows for simple filtration and catalyst reuse Immob->Immob2 Cat1 Select Zhan Catalyst-II (resin or PEG-supported) Catalyst->Cat1

Advanced Strategy: Interfacial Stabilization

While not specifically documented for this compound, general materials science research highlights that strong interfacial bonding is critical to prevent metal leaching. A study on copper oxide catalysts found that a hydrothermal co-precipitation synthesis method created stronger metal-oxygen-carbon (Cu-O-C) bonds at the interface with the support, leading to much lower leaching compared to traditional wet impregnation [3]. This principle underscores the importance of the catalyst's preparation method and its integration with a support material for long-term stability.

References

Troubleshooting Guide: Extending Zhan Catalyst-1B Lifetime

Author: Smolecule Technical Support Team. Date: February 2026

The core strategy for improving the operational lifetime of Zhan Catalyst-1B is through heterogeneous catalysis, where the catalyst is immobilized on a solid support. This facilitates easy recovery and reuse.

Challenge Cause Solution Recommended Solvent for Low Leaching
High catalyst leaching, leading to irreversible deactivation and product contamination. Strong interaction between the reaction medium (solvent, substrate) and the active Ru complex, causing it to dissolve. Immobilize the catalyst on a mesoporous molecular sieve (e.g., MCM-41 or SBA-15) [1]. Cyclohexane (0.04% Ru leaching) [1].
Difficulty in catalyst recovery and reuse for multiple reaction cycles. Using the catalyst in its homogeneous (powder) form, making separation from the product difficult [2]. Use the immobilized catalyst (3/MCM-41 or 3/SBA-15) and recover by simple filtration [1]. -
Rapid deactivation and failure to initiate metathesis reactions. Exposure to air, moisture, or incompatible materials [2]. Ensure strict handling protocols: use a glove box or inert atmosphere (N₂/Ar), and use anhydrous solvents [2]. -

The following workflow outlines the procedures for catalyst immobilization, application in reactions, and recovery for reuse:

G Start Start: Prepare this compound A1 Immobilize Catalyst on Support (MCM-41 or SBA-15) Start->A1 A2 Characterize Catalyst (XPS, UV-vis, NMR) A1->A2 B1 Select Non-Polar Solvent (e.g., Cyclohexane) A2->B1 B2 Perform Metathesis Reaction (e.g., RCM, ROMP) B1->B2 C1 Separate Catalyst via Filtration B2->C1 C2 Analyze Filtrate for Ru Leaching (ICP-MS) C1->C2 C2->Start If leaching is high D1 Wash Solid Catalyst with THF C2->D1 If leaching is low D2 Reuse in Next Reaction Cycle D1->D2 D2->B2 For next cycle

Detailed Experimental Protocols

1. Protocol for Immobilizing this compound on SBA-15/MCM-41 [1] This method describes a simple, non-covalent immobilization that preserves catalytic activity.

  • Materials: this compound (C₃₃H₄₃Cl₂N₃O₃RuS) [2] [3], dried mesoporous molecular sieve (SBA-15 or MCM-41), anhydrous toluene.
  • Procedure:
    • Dissolve 100 mg of this compound in 20 mL of anhydrous toluene in a Schlenk flask under an inert atmosphere.
    • Add 1.0 g of dried SBA-15 or MCM-41 support to the solution.
    • Stir the suspension at room temperature for 30 minutes. The solution will decolorize as the catalyst loads onto the solid support.
    • Isolate the green solid by filtration.
    • Wash the solid thoroughly with 3 x 10 mL of anhydrous toluene to remove any weakly adsorbed species.
    • Dry the resulting heterogeneous catalyst (3/SBA-15 or 3/MCM-41) under high vacuum for 2 hours.
  • Expected Outcome: Catalyst loading of approximately 0.9-1.0 wt% Ru. The catalyst is now ready for use in metathesis reactions [1].

2. Protocol for Testing Catalyst Leaching (Filtration Test) [1] This test is critical to confirm the heterogeneous nature of the catalytic process.

  • Procedure:
    • Set up a ring-closing metathesis (RCM) reaction using your immobilized catalyst in cyclohexane.
    • After 5-10 minutes of reaction, stop stirring and allow the solid catalyst to settle.
    • Quickly separate about half of the liquid phase from the solid catalyst via filtration or cannulation under an inert atmosphere.
    • Transfer the filtrate to a new reactor and maintain it under identical reaction conditions.
    • Monitor the reaction conversion in both the original mixture and the filtrate.
  • Interpretation: If the conversion increases only in the original reactor containing the solid catalyst and stops entirely in the filtrate reactor, it confirms the reaction is truly heterogeneous with minimal leaching [1].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of deactivation for this compound, and how does immobilization help? While not explicitly detailed for this compound, a key deactivation pathway in heterogeneous catalysis is the loss of the active metal complex from the support (leaching) into the reaction mixture, leading to irrecoverable deactivation and product contamination [4]. Immobilization on supports like MCM-41 creates a solid catalyst that can be easily separated by filtration. Using non-polar solvents like cyclohexane minimizes this leaching, drastically improving the catalyst's usable lifetime [1].

Q2: What are the optimal storage and handling conditions for this compound to preserve its initial activity? For both the homogeneous powder and the heterogeneous immobilized form, you should:

  • Store in a cool, dry place away from moisture and direct sunlight [2].
  • Handle in a well-ventilated area (fume hood) and use appropriate personal protective equipment (PPE) [2].
  • For long-term storage, keep under an inert atmosphere (argon or nitrogen) in a sealed container to prevent decomposition by air and moisture.

Q3: Besides ring-closing metathesis (RCM), what other reactions can the immobilized this compound perform? The immobilized catalyst (3/SBA-15 and 3/MCM-41) has demonstrated high activity and near 100% selectivity in multiple metathesis reactions, including [1]:

  • Ring-Closing Metathesis (RCM) of dienes.
  • Cross-Metathesis of substrates like methyl oleate and methyl 10-undecenoate.
  • Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene to produce high molecular weight polymers.

Q4: After a reaction, how can I regenerate and clean the used immobilized catalyst? Research indicates that the immobilized Zhan catalyst is bound to the support non-covalently. A proven regeneration method is [1]:

  • Washing: Wash the used solid catalyst thoroughly with tetrahydrofuran (THF). This removes residual reaction products and adsorbed species, allowing the catalyst to be reused in subsequent reactions.

References

Zhan Catalyst-1B temperature and reaction rate optimization

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B: Overview & Handling

What is this compound? this compound is a ruthenium-based organometallic complex used for olefin metathesis reactions, such as ring-closing metathesis (RCM) in drug discovery and process chemistry [1] [2]. It is a type of Hoveyda-Grubbs second-generation catalyst with a key modification: an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand [2].

Key Properties & Solubility This knowledge is crucial for planning reaction setups and for catalyst recovery.

Property Description of this compound
Physical Form Green solid [2]
Molar Mass 733.75 g·mol⁻¹ [2]
Solubility Soluble in DCM, chloroform, dichloroethane, ether. Insoluble in methanol, ethanol, and other alcohols [2].

Temperature & Reaction Optimization

While direct data on this compound's reaction rate is unavailable, the following principles are critical for temperature optimization of any catalyst.

General Temperature Influence on Catalysis Reaction temperature is a critical parameter that balances thermodynamics and kinetics [3]. For exothermic reactions like methanation, lower temperatures are thermodynamically favored but lead to slower kinetics [3]. An optimal temperature profile that decreases along the reactor length can be necessary to maximize yield and reaction rate for such processes [3].

Achieving Reliable Temperature Control Accurate temperature measurement and control are foundational for reproducible catalytic testing and optimization [4].

  • PID Tuning: The proportional, integral, and derivative (PID) parameters of your reactor's temperature controller must be optimized. Poor tuning can lead to overshoots or slow response, causing deceptive activity results as the system may not be at the intended set point [4].
  • Reaching Stationary State: Catalytic activity at a given temperature should only be measured once the system reaches a stationary state, where observables like conversion are independent of time. Measurements taken during heating ramps can be skewed by adsorption/desorption phenomena [4].

Troubleshooting & FAQs

Frequently Asked Questions

Q1: How can I recover and reuse this compound? A: The solubility profile of this compound allows for easy recovery. After the reaction, you can precipitate the catalyst by adding a poor solvent like methanol or ethanol. The catalyst can then be isolated via filtration and potentially reused, helping to minimize metal contamination in the product and reduce costs [2].

Q2: My reaction rate seems low. What could be the issue? A: Consider these factors:

  • Temperature Control: Verify that your reactor temperature is accurately controlled and has reached a true steady state [4].
  • Catalusyst Deactivation: Ruthenium catalysts can deactivate. Ensure your catalyst has been stored properly and check for signs of decomposition.
  • Substrate Purity: Impurities in your substrate (e.g., water, oxygen, stabilizers) can poison the catalyst. Use purified substrates and operate under an inert atmosphere.

Common Problems and Solutions

Problem Possible Causes Suggested Solutions
Low Conversion Incorrect temperature, catalyst deactivation, impure substrates. Verify temperature control, use fresh catalyst, purify substrates [4].
Difficulty Separating Catalyst - Use solubility properties: add methanol/ethanol to precipitate catalyst, then filter [2].
Poor Product Purity (Metal Residue) - Implement catalyst precipitation and filtration during work-up [2].

Experimental Workflow & Catalyst Context

The diagram below outlines a general workflow for setting up and optimizing a reaction with this compound.

G Start Start: Reaction Setup S1 Substrate Preparation • Purify substrate • Ensure anhydrous conditions Start->S1 S2 Catalyst Preparation • Weigh this compound (green solid) • Handle in inert atmosphere S1->S2 S3 Reactor Setup • Load substrate & catalyst • Purge with inert gas S2->S3 S4 Set Initial Conditions • Choose solvent (e.g., DCM) • Set starting temperature S3->S4 S5 Run Reaction & Monitor S4->S5 A1 Analyze Results (e.g., Conversion, Yield) S5->A1 S5->A1 S6 Optimization Cycle S6->S5 Repeat D1 Adjust Parameters • Systematically vary temperature • Check catalyst loading A1->D1 D1->S6

To better understand how this compound fits into the broader family of olefin metathesis catalysts, the following diagram shows its relationship to other common catalysts.

G Root Olefin Metathesis Catalysts G1 Early Transition Metal (Ti, Ta, W, Mo) Root->G1 G2 Ruthenium-Based Carbene Complexes (Stable, functional group tolerant) Root->G2 GC1 Grubbs Catalysts (1st, 2nd, 3rd Gen.) G2->GC1 GC2 Hoveyda-Grubbs Catalysts (Chelating benzylidene ether ligand) G2->GC2 GC3 Zhan Catalysts (Substituted Hoveyda-Grubbs) G2->GC3 Z1 This compound (Dimethylsulfonamide group) GC3->Z1 Z2 Zhan Catalyst-1C GC3->Z2 Z3 Zhan Catalyst-II (Resin/PEG-supported) GC3->Z3

References

Zhan Catalyst-1B vs Hoveyda-Grubbs catalyst activity

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Profiles and Activity Comparison

The following table summarizes the core differences and comparative performance data.

Feature Zhan Catalyst-1B Standard Hoveyda-Grubbs Catalyst (2nd Gen)
Catalyst Type EWG-activated Hoveyda-Grubbs [1] Standard chelating benzylidene [2]
Key Structural Feature Electron-Withdrawing Group (-SO₂N(CH₃)₂) on benzylidene ligand [3] [1] Unsubstituted or Electron-Donating Group on benzylidene ligand [2]
Activation Mechanism Weakened Ru–O bond due to electron deficiency on O-atom, facilitating initiation [1] Standard chelation strength; slower initiation [1]
Metathesis of Citronellene ~90% conversion (on SBA-15LP support) [4] Data for direct comparison not available in search results
ROMP of Cyclooctene ~95% yield (on SBA-15LP support) [4] Data for direct comparison not available in search results
Immobilization & Recycling Successfully immobilized on mesoporous sieves; can be recovered via precipitation [4] [3] Can be immobilized, but activity may be lower on supports with smaller pores [4]

Experimental Evidence and Workflows

The higher activity of this compound is demonstrated in several experimental contexts.

Supporting Experimental Data

A study investigating immobilized catalysts showed that this compound's activity is significantly influenced by the support material's pore size. The data below illustrates its high performance in different reactions [4].

Reaction Type Support Material (Pore Size) Conversion/Yield
Metathesis of Citronellene SBA-15LP (11.1 nm) ~90% conversion
Metathesis of 1-Decene SBA-15LP (11.1 nm) ~75% conversion
ROMP of Cyclooctene SBA-15LP (11.1 nm) ~95% yield

The key finding was that catalyst activity increased with increasing pore size of the support, with SBA-15LP (large pore) yielding the best results. This was attributed to enhanced diffusion of reactants to the catalytic centers [4].

Experimental Protocol for Immobilization and Testing

The procedure for testing the immobilized this compound, as described in the research, can be summarized as follows [4]:

  • Catalyst Immobilization: The this compound complex is immobilized on mesoporous molecular sieves (like MCM-41, SBA-15) by simply mixing a toluene solution of the catalyst with the solid support. The immobilization proceeds via physisorption/non-covalent interactions and is nearly quantitative.
  • Reaction Setup: The chosen model reaction (e.g., metathesis of citronellene or 1-decene, or ROMP of cyclooctene) is conducted using the hybrid catalyst in a suitable solvent.
  • Analysis: Reaction conversion and yields are analyzed using Gas Chromatography (GC) to quantify performance.

The workflow for this experimental protocol is visualized below.

A Catalyst Immobilization B Reaction Setup A->B C Metathesis of Citronellene/1-Decene B->C D ROMP of Cyclooctene B->D E Product Analysis C->E D->E F GC Measurement E->F

Mechanism of EWG-Activation

The "EWG-activation" concept is key to understanding this compound's superior performance. The electron-withdrawing sulfonamide group (-SO₂N(CH₃)₂) attached to the benzylidene ligand reduces the electron density on the chelating oxygen atom. This weakens the Ru–O bond, making it easier for the catalyst to initiate—that is, to dissociate the alkoxybenzylidene ligand and free up a coordination site for the reacting olefin [1].

This activation mechanism is illustrated in the following diagram.

Standard Standard Hoveyda-Grubbs (Stronger Ru–O bond) Initiation Faster Catalyst Initiation Standard->Initiation Slower Zhan This compound (Weakened Ru–O bond due to EWG) Zhan->Initiation Faster

Which Catalyst Should You Choose?

  • Choose this compound if: You require high activity and faster initiation rates, especially for challenging metathesis reactions or when working with sterically demanding olefins [1]. Its properties are also beneficial if you plan to immobilize the catalyst on a support for easier separation and potential recycling [4] [3].
  • A standard Hoveyda-Grubbs catalyst may be suitable if: You are working on standard, less demanding metathesis reactions where its high stability and sufficient activity are adequate, or if cost is a primary consideration [2].

References

Zhan Catalyst-1B vs Grubbs catalyst performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Characteristics Comparison

The table below summarizes the key properties and performance metrics of Zhan Catalyst-1B relative to common Grubbs and Hoveyda-Grubbs catalysts.

Feature This compound Grubbs 2nd Generation Catalyst Hoveyda-Grubbs 2nd Generation Catalyst
Catalyst Type Modified Hoveyda-Grubbs catalyst (Ru-based) [1] [2] Ruthenium carbene complex (Ru-based) [2] Ruthenium carbene complex (Ru-based) [2]
Key Structural Feature Electron-withdrawing sulfonamide group on benzylidene ligand [1] N-Heterocyclic Carbene (NHC) and phosphine ligands [2] N-Heterocyclic Carbene (NHC) and chelating isopropoxybenzylidene [2]
Immobilization/Recycling Can be immobilized on supports (e.g., MCM-41, SBA-15); recyclable via precipitation/filtration [1] [3] Typically used as a homogeneous catalyst [2] Can be immobilized, though may require functionalized supports [3]
Typical Form Green solid [1] [4] Pinkish-brown solid [2] Green solid [2]
Ru Leaching (RCM in cyclohexane) Very low (0.04% of catalyst Ru content) [3] Information not available in search results Information not available in search results
TOF (RCM of DEDAM) ~2500 h⁻¹ [3] Information not available in search results Information not available in search results
Selectivity Nearly 100% in tested RCM and self-metathesis reactions [3] High functional group tolerance [2] High functional group tolerance [2]

Experimental Data and Methodologies

The quantitative data in the table above is primarily derived from a study where this compound was immobilized on mesoporous molecular sieves. Here are the key experimental protocols and findings [3]:

  • Immobilization Procedure: The heterogeneous catalysts 3/MCM-41 and 3/SBA-15 were prepared by mixing a toluene solution of this compound with the dried mesoporous sieves for 30 minutes at room temperature. This process transferred over 94% of the Ru complex from the solution onto the solid support [3].
  • Activity in Ring-Closing Metathesis (RCM): The catalytic activity was tested in the RCM of diethyl diallylmalonate (DEDAM). With a substrate/Ru molar ratio of 600 and a substrate concentration of 0.2 mmol/mL at 30°C, the immobilized catalyst achieved a turnover frequency (TOF) of approximately 2500 h⁻¹ in various solvents (dichloromethane, benzene, cyclohexane). The reaction was highly selective, with no side products detected by gas chromatography (GC) [3].
  • Ru Leaching Tests: The leaching of ruthenium into the reaction products was found to be highly dependent on the solvent and substrate.
    • In the RCM of 1,7-octadiene in cyclohexane, Ru leaching was only 0.04% of the initial Ru content in the catalyst. This corresponds to a maximal Ru contamination in the product of about 0.6 ppm [3].
    • In contrast, for the RCM of DEDAM, leaching was higher, at 14% in dichloromethane (100 ppm Ru in product) and 9% in cyclohexane (66 ppm Ru in product) [3].

The following diagram illustrates the experimental workflow for testing the immobilized this compound, from preparation to recycling.

cluster_main Immobilized this compound Testing cluster_perf Evaluation Metrics Start Experimental Workflow Step1 Catalyst Immobilization (Mix Zhan-1B toluene solution with MCM-41/SBA-15) Step2 Reaction Setup (RCM of substrate, 30°C, various solvents) Step1->Step2 Step3 Performance Evaluation Step2->Step3 Step4 Catalyst Recovery (Filtration from reaction mixture) Step3->Step4 Metric1 Activity (TOF) Step3->Metric1 Metric2 Selectivity (GC Analysis) Step3->Metric2 Metric3 Ru Leaching (ppm in product) Step3->Metric3 Step4->Step2 Reuse

Decision-Making Guide for Catalyst Selection

To help you decide which catalyst might be more suitable for your research, consider the following practical aspects.

Start Catalyst Selection Guide Q1 Is low metal contamination in the product a critical factor? Start->Q1 Q2 Is catalyst recyclability a key requirement? Q1->Q2 No A1 Consider this compound (Especially immobilized version for very low leaching) Q1->A1 Yes Q3 Is very high initial activity the primary goal? Q2->Q3 No A2 Consider this compound (Can be recovered via filtration and reused) Q2->A2 Yes Q3->A1 No A3 Evaluate Grubbs 2nd Gen (Known for high activity, well-established) Q3->A3 Yes

  • Advantages of this compound: The most significant demonstrated advantages are its potential for very low Ru leaching and ease of recycling when used in an immobilized form, which is crucial for producing high-purity products in pharmaceutical applications [3]. Its electron-withdrawing group can modulate the initiation rate, which may be beneficial for specific substrates [1] [2].
  • Advantages of Grubbs 2nd Generation Catalyst: This catalyst is a workhorse in organic synthesis due to its high activity, exceptional functional group tolerance, and proven track record across a wide range of metathesis reactions [2]. It is often the first choice for standard, non-heterogeneous applications.

Important Considerations and Data Gaps

Please note that the available information has certain limitations:

  • Lack of Direct Comparisons: The most detailed performance data for this compound comes from studies of its immobilized form [3]. Direct, side-by-side comparisons with Grubbs catalysts in a homogeneous solution for a wide range of reactions are not available in the search results I obtained.
  • Mechanistic Insight: The improved performance of Zhan catalysts is attributed to the electron-withdrawing sulfonamide group on the benzylidene ligand, which affects the initiation kinetics of the catalyst [1].

References

Zhan Catalyst-1B electron-withdrawing group effect

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B Overview and Comparison

This compound is a ruthenium-based complex with a key electron-withdrawing dimethylsulfonamide group on the aryl ring of its chelating alkoxybenzylidene ligand [1]. The following table summarizes its known properties and a performance example.

Feature Description
General Type Ruthenium olefin metathesis catalyst (Hoveyda-Grubbs type) [1].
Key Structural Feature Electron-withdrawing dimethylsulfonamide group para to the phenol oxygen [1].
Physical Form Green solid [1].
Solubility Soluble in dichloromethane, dichloroethane, chloroform, ether; insoluble in methanol, ethanol [1].
Recyclability Can be recovered and recycled by simple precipitation or filtration [1].
Example Performance In a sequential reaction, combined with a chiral phosphoric acid to synthesize 4,5,6,7-tetrahydroindoles in good yields and enantioselectivity [2].

Experimental Protocol Example

This compound has been effectively used in sequential catalysis, where one reaction sets up the next. The following workflow illustrates its application in organic synthesis, based on a published enantioselective synthesis method [2].

Start Pyrrole Derivatives & Other Substrates Step1 Olefin Cross-Metathesis (CM) Catalyst: Zhan-1B Start->Step1 Intermediate Metathesized Intermediate Step1->Intermediate Step2 Intramolecular Friedel-Crafts Alkylation Intermediate->Step2 End Enantioenriched 4,5,6,7-Tetrahydroindole Step2->End

Experimental Summary [2]:

  • Primary Reaction: Olefin cross-metathesis.
  • Catalyst System: This compound was used for the metathesis step. It was combined with a chiral phosphoric acid in a sequential catalytic system.
  • Reaction Sequence: The metathesis reaction creates an intermediate that subsequently undergoes an intramolecular Friedel-Crafts alkylation.
  • Outcome: This one-pot sequential process successfully produced a variety of enantioenriched 4,5,6,7-tetrahydroindoles.

Rationale Behind the Electron-Withdrawing Group

The dimethylsulfonamide group on this compound is not merely an inert tag; it's an integral design feature [1]. While the exact mechanistic impact is complex, the general principle is that this electron-withdrawing group modifies the electronic properties of the chelating benzylidene ligand. This modification is intended to influence the initiation rate of the catalyst—the speed at which the pre-catalyst becomes the active metallacyclobutane intermediate—potentially making it faster than catalysts without such a group, like the standard Hoveyda-Grubbs catalyst [1].

References

Zhan Catalyst-1B leaching comparison other catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Information

Subject Key Points Relevant Context

| Zhan Catalyst-1B | Type: Ruthenium-based olefin metathesis catalyst. Structure: Features a sulfonamide group on the isopropoxystyrene ligand. [1] Form: Green solid powder. [1] [2] Composition: C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] | The sulfonamide group allows for chemical bonding to supports, which is a design strategy to reduce leaching and enable recycling. [1] | | Ru-based Catalyst Leaching (Water Oxidation) | Problem: Continuous leaching of Ru causes loss of active sites and structural collapse. [3] Solution (in one study): A "self-limiting surface leaching" mechanism in a Ru-Mn oxide forms a stable reconstruction layer that suppresses further leaching. [3] | This highlights leaching as a critical stability issue for Ru catalysts, though in a different reaction (water oxidation, not metathesis). |

Experimental Concepts for Mitigating Leaching

While direct comparisons for this compound are lacking, recent research into other ruthenium systems illustrates innovative approaches to studying and preventing leaching.

  • Self-Limiting Leaching in Electrochemistry: A study on Ru-Mn oxide catalysts for acidic water oxidation demonstrated a mechanism where initial leaching of manganese creates a surface layer rich in manganese vacancies. This reconstructed layer significantly increases the energy required to remove ruthenium atoms, thereby acting as a self-protecting shell and drastically improving long-term durability. [3] The experimental protocol involved testing in 0.5 M H₂SO₄ and validating stability in proton exchange membrane (PEM) electrolyzers. [3]

  • Protein Scaffolding for Biocompatibility: In the field of artificial metalloenzymes, researchers have designed a hyper-stable, de novo protein scaffold to encapsulate a modified Hoveyda-Grubbs catalyst. The workflow for creating such a system is outlined below. The protein environment shields the ruthenium cofactor from deactivation by cellular components like glutathione, enhancing its performance in complex biological media. [4]

Start Start: Design Artificial Metathase A Design Polar Cofactor (Ru1) - Modified Hoveyda-Grubbs catalyst - Added polar sulfamide group Start->A B Computational Protein Design - Use RifGen/RifDock & Rosetta - Design pocket with H-bonds and hydrophobic interactions A->B C Protein Expression & Purification - Express 21 designed proteins in E. coli - Purify via nickel-affinity chromatography B->C D Initial Activity Screening - Treat proteins with Ru1 cofactor - Test with RCM substrate 1a - Measure Turnover Number (TON) C->D E Select Lead & Improve Affinity - Select dnTRP_18 for high TON - Mutate residues (e.g., F43W) to increase hydrophobicity and binding D->E F Directed Evolution - Use cell-free extracts at pH 4.2 - Add Cu(Gly)₂ to oxidize glutathione - Screen for variants with higher TON E->F End End: Optimized Ru1·dnTRP_R0 - High binding affinity (KD ≤ 0.2 µM) - High turnover (TON ≥ 1,000) - Activity in E. coli cytoplasm F->End

Suggested Research Directions

  • Refine Your Search: Use specialized scientific databases like SciFinder or Reaxys with targeted keywords such as "Zhan Catalyst leaching stability," "ruthenium metathesis catalyst recyclability," or "Hoveyda-Grubbs vs Zhan catalyst stability."
  • Consult Patents: The original Zhan catalyst patent, cited in the Wikipedia article, is a primary source that may contain experimental data on recyclability and leaching, as these are key advantages of supported catalysts. [1]
  • Explore Related Catalysts: The "nitro-Grela" catalyst and other Hoveyda-Grubbs derivatives are mentioned as alternatives. [5] Research into these specific catalysts may include comparative stability studies.

References

Zhan Catalyst-1B selectivity compared to other ruthenium catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Basis for Selectivity in Ruthenium Catalysts

The quest for Z-selective olefin metathesis is a key challenge in organic synthesis, as the Z-configuration is crucial for the biological activity of many pharmaceutical compounds [1]. Ruthenium catalysts can be designed to favor the formation of Z-olefins through strategic ligand design, primarily by controlling the steric environment around the ruthenium center [1].

The table below summarizes the general characteristics of different catalyst types, including the emerging class of Z-selective catalysts to which enhanced versions of Zhan catalysts belong.

Catalyst Type / Example Key Feature Primary Influence on Selectivity General Pros General Cons
Standard Grubbs/Hoveyda-Grubbs (e.g., Ru9) [2] N-heterocyclic carbene (NHC) ligands Typically low inherent Z-selectivity; favors thermodynamically stable E-olefins [1] Broad functional group tolerance, widely available Lower Z-selectivity
EWG-Activated Hoveyda-Grubbs (e.g., Zhan-1B, Ru12 Nitro catalyst) [2] Electron-Withdrawing Group (EWG) on benzylidene ligand Does not directly control stereochemistry; increases initiation rate, improving efficiency [2] Faster reaction initiation, higher activity, recyclable [3] [2] Does not inherently improve Z-selectivity
Dithiolate/Ligated Z-Selective (e.g., Ru3) [1] Bulky, chelating ligands (e.g., monothiolate, dithiolate) High steric control; shields reaction site to kinetically favor Z-olefin formation [1] High Z-selectivity (>90%) reported for specific catalysts [1] Can be more complex to synthesize

The following diagram illustrates the fundamental mechanism of olefin metathesis and how different catalyst designs, specifically EWG-activation versus steric shielding, exert their influence.

G Start Olefin Metathesis Mechanism L1 Olefin approaches metal carbene center Start->L1 L2 Forms metallacyclobutane (MBC) intermediate L1->L2 Pathway1 Pathway A: EWG-Activated Catalysts (e.g., Zhan-1B) Pathway2 Pathway B: Sterically Shielded Catalysts (e.g., dithiolate types) L3 MBC breaks apart forming new olefin product L2->L3 Effect1 Effect: Weakened Ru–O bond accelerates catalyst initiation. Result: Higher ACTIVITY. Pathway1->Effect1 Effect2 Effect: Bulky ligands block opproach to one reaction face. Result: High Z-SELECTIVITY. Pathway2->Effect2

Documented Performance of Zhan Catalyst-1B

While direct Z-selectivity data is limited, this compound shows strong performance in various metathesis reactions. The key quantitative data available from one immobilization study is summarized below [4].

Reaction Type Substrate Solvent Turnover Frequency (TOF) at 10 min Final Conversion Ru Leaching
Ring-Closing Metathesis (RCM) Diethyl diallylmalonate (DEDAM) Dichloromethane ~2500 h⁻¹ Not Specified 14% of Ru content
Ring-Closing Metathesis (RCM) Diethyl diallylmalonate (DEDAM) Cyclohexane ~2500 h⁻¹ Not Specified 9% of Ru content
Ring-Closing Metathesis (RCM) 1,7-Octadiene Cyclohexane Significantly lower than DEDAM Not Specified 0.04% of Ru content
Metathesis Methyl Oleate Toluene 260 h⁻¹ at 30 min ~100% (Equilibrium) Not Specified

Experimental Protocol for Catalyst Evaluation

To objectively compare the performance of this compound with other catalysts, you can adapt the following general experimental protocol based on published procedures [4].

  • 1. Reaction Setup: Conduct parallel reactions under inert atmosphere (e.g., glovebox or Schlenk line).
  • 2. General Procedure:
    • Reaction Vessel: Use a glass reactor equipped with a magnetic stirrer and thermostat.
    • Typical Conditions: Charge the reactor with substrate and solvent (e.g., 0.2 mmol/mL concentration).
    • Catalyst Loading: Use a standard molar ratio (e.g., Substrate/Ru = 600:1 for RCM [4]).
    • Initiation: Start the reaction by adding the catalyst and initiating stirring.
  • 3. Reaction Monitoring:
    • Analysis: Periodically remove samples and analyze by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
    • Data Collection: Monitor substrate conversion and product formation over time.
  • 4. Key Metrics:
    • Activity: Calculate the Turnover Frequency (TOF) based on initial rates.
    • Selectivity: Determine the Z/E ratio of the product olefin using analytical standards.
    • Stability: Measure Ru leaching in the reaction mixture via ICP-MS analysis.

A Practical Path Forward for Your Research

The published literature confirms that this compound is a highly active catalyst, but its Z-selectivity is not its defining feature. For your comparison guide, here is a suggested path:

  • For High Activity and Recyclability: This compound and other EWG-activated catalysts are excellent choices, especially for reactions where stereochemistry is not the primary concern or where the Z-isomer is thermodynamically favored [3] [2].
  • For High Z-Selectivity: Prioritize catalysts specifically designed with steric shielding, such as those with dithiolate or monothiolate ligands [1].
  • Fill the Data Gap: You can generate your own comparative data by applying the experimental protocol above to test this compound against a known Z-selective catalyst for a reaction relevant to your audience.

References

Zhan Catalyst-1B thermal stability comparison

Author: Smolecule Technical Support Team. Date: February 2026

Zhan Catalyst-1B Profile and Performance

This compound is a ruthenium-based complex designed for olefin metathesis reactions, sharing a similar structure with the Hoveyda-Grubbs catalysts but featuring a key modification: an electron-withdrawing dimethylsulfonamide group on the benzylidene ether ligand [1]. This modification influences its reactivity and stability.

The table below summarizes its basic properties and selected performance data from the literature.

Property / Aspect Details / Value
Chemical Formula C₃₃H₄₃Cl₂N₃O₃RuS [1] [2] [3]
Molecular Weight 733.75 g·mol⁻¹ [1] [3]
Appearance Green solid [1]
Key Structural Feature Electron-withdrawing sulfonamide group on the isopropoxystyrene ligand [1]
Performance in ADMET Polymerization Effective, though a second-generation Hoveyda–Grubbs catalyst was the most effective in one study [4].
Performance in RCM & Self-Metathesis Exhibited high activity and near 100% selectivity in various reactions, including Ring-Closing Metathesis (RCM) and metathesis of fatty acid esters [5].
Immobilized Form Activity When immobilized on MCM-41/SBA-15, showed high activity in RCM and ROMP. Turnover Frequency (TOF) for RCM of DEDAM was ~2500 h⁻¹ [5].
Recyclability Can be recovered via precipitation or filtration and reused, a significant advantage [1]. Its immobilized form also allows for recycling [5].

Experimental Context and Protocols

While specific thermal stability data (like a decomposition temperature) for this compound is not provided in the search results, the experimental contexts below offer insight into its practical performance.

  • Acyclic Diene Metathesis (ADMET) Polymerization [4]:

    • Protocol: A novel family of furan-based α,ω-diene carbonate monomers was subjected to ADMET polymerization using seven different ruthenium catalysts, including this compound.
    • Result: The second-generation Hoveyda–Grubbs catalyst proved most effective, yielding polymers with molecular weights up to 19 kDa. This indicates that in this specific, demanding reaction, the Hoveyda-Grubbs catalyst outperformed the others tested, though this compound was still viable.
  • Ring-Closing Metathesis (RCM) and Self-Metathesis [5]:

    • Protocol: The activity of this compound (and its immobilized versions) was tested in several reactions, including:
      • RCM of diethyl diallylmalonate (DEDAM) and 1,7-octadiene.
      • Self-metathesis of methyl oleate and methyl 10-undecenoate.
    • Result: The catalyst showed high activity and selectivity across these tests. For the immobilized version, the TOF for RCM of DEDAM reached approximately 2500 h⁻¹.

A Practical Workflow for Catalyst Selection

Given the lack of direct comparative data on thermal stability, you may need to perform empirical evaluation. The following diagram outlines a general workflow for this process using Graphviz.

Start Start Catalyst Evaluation Literature Literature & Database Review Start->Literature ExpDesign Design Comparative Experiment Literature->ExpDesign TGA Run TGA Analysis ExpDesign->TGA Performance Performance under Heat TGA->Performance Analyze Analyze & Compare Data Performance->Analyze Decision Select Optimal Catalyst Analyze->Decision

This workflow suggests a direct, experimental approach to obtain the missing comparative data.

References

Zhan Catalyst-1B TOF comparison metathesis catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Zhan and Related Metathesis Catalysts

The table below summarizes key information for Zhan Catalyst-1B and some common alternative catalysts based on the search results.

Catalyst Name Key Features & Applications Reported Performance Data
This compound Ruthenium-based complex; contains an electron-withdrawing dimethylsulfonamide group; can be immobilized on solid supports for easy recycling and reduced metal contamination in products [1]. Specific TOF values not located. Shown to be effective when immobilized on mesoporous sieves for RCM and other metathesis reactions [2].
Zhan Catalyst-1C Similar to 1B but with a tricyclohexylphosphine ligand instead of an N-heterocyclic carbene (NHC) [1]. Specific TOF values not located.

| Hoveyda-Grubbs Type | A major class of Ru catalysts that inspired Zhan catalysts; features an isopropoxystyrene chelating ligand [1] [3]. | In a 2025 study, a modified polar derivative (Ru1) achieved a TON ≥ 1,000 for RCM in a designed protein scaffold [3]. • Note: TON (Total Turnover Number) is different from TOF (Turnover Frequency). | | Grela 2nd Generation | A well-known Ru catalyst that also improves upon the Hoveyda-Grubbs design [4]. | Specific TOF or activity data not located in search results. |

Experimental Context and Workflows

Since a direct "TOF comparison table" is not available, the information below on typical experimental approaches may be useful for your own testing or for interpreting literature.

  • Typical Metathesis Reactions for Testing: The activity of these catalysts is often evaluated using standard metathesis reactions. Common examples include:
    • Ring-Closing Metathesis (RCM): A frequently used test for catalyst activity, including in the recent Nature study on an artificial metathase [3].
    • Metathesis of 1-decene and ADMET of 1,9-decadiene: These have been used to test the activity of this compound immobilized on various supports [2].
  • Key Experimental Factors: When comparing catalysts, the following conditions are critical to report, as they greatly influence the observed TOF:
    • Substrate: The structure of the olefin (e.g., steric hindrance, electron density).
    • Temperature: The reaction temperature.
    • Solvent: The solvent used for the reaction.
    • Catalyst Loading: The mole percentage (mol%) of catalyst used.
    • Conversion and Time: The substrate conversion and reaction time used to calculate TOF.

The following diagram illustrates a general workflow for conducting and analyzing a catalyst comparison study.

Start Define Comparison Goal Step1 Select Catalyst Panel Start->Step1 Step2 Choose Test Reaction(s) Step1->Step2 Step3 Establish Standard Reaction Conditions Step2->Step3 Step4 Run Experiments & Monitor Reaction Step3->Step4 Step5 Analyze Results & Calculate Metrics Step4->Step5 Step6 Report Data Step5->Step6

References

Zhan Catalyst-1B functional group tolerance study

Author: Smolecule Technical Support Team. Date: February 2026

Performance Data and Comparison

The table below summarizes the available quantitative data for Zhan Catalyst-1B (also referred to as complex 3) from a study where it was immobilized on mesoporous sieves [1].

Reaction Type Substrate Conditions (Solvent, Temp) Conversion / Yield TOF (h⁻¹) Ru Leaching
Ring-Closing Metathesis (RCM) Diethyl diallylmalonate (DEDAM) Various solvents, 30 °C Very rapid conversion ~2,500 (at 10 min) 4% (Benzene), 9% (Cyclohexane), 14% (DCM)
Ring-Closing Metathesis (RCM) 1,7-octadiene Cyclohexane, 30 °C Slower conversion than DEDAM Information missing 0.04%
Metathesis Methyl oleate 30 °C Equilibrium reached in 2h ~260 (at 30 min) Information missing
Metathesis Methyl 10-undecenoate 30 °C ~65% conversion ~35 (at 30 min) Information missing
ROMP Cyclooctene 30 °C 64-70% yield (polymer) Information missing Information missing

Comparative Context: The study notes that the immobilized Zhan catalyst exhibited high activity and near 100% selectivity in all tested reactions, with features similar to other reported immobilized Hoveyda-Grubbs catalysts [1]. Its key advantage lies in extremely low Ru leaching in non-polar solvents like cyclohexane, which is crucial for pharmaceutical applications where metal contamination must be below 10 ppm [1].

Experimental Workflow and Protocol

The data comes from experiments where this compound was heterogenized (immobilized on a solid support) to facilitate catalyst recovery [1].

  • Catalyst Immobilization: this compound was immobilized on mesoporous molecular sieves MCM-41 and SBA-15 by stirring a toluene solution of the complex with the dried sieves for 30 minutes at room temperature. The resulting solid was isolated and dried [1].
  • General Reaction Setup: Reactions were typically performed with a substrate-to-ruthenium (S/Ru) molar ratio of 600 and a substrate concentration of 0.2 mmol/mL at 30 °C [1].
  • Product Analysis: Conversion and selectivity were determined by Gas Chromatography (GC). The formation of high molecular weight polymers in ROMP was confirmed by measuring the molecular weight (Mw and Mn) of the resulting polymer [1].

The following diagram illustrates the experimental workflow for using the immobilized Zhan catalyst, from preparation to recycling.

G start Start: Toluene Solution of This compound step1 Immobilization Mix with MCM-41/SBA-15 (30 min, Room Temp) start->step1 step2 Heterogeneous Catalyst 3/MCM-41 or 3/SBA-15 step1->step2 step3 Metathesis Reaction (Substrate, Solvent, 30°C) step2->step3 step4 Reaction Monitoring Gas Chromatography (GC) step3->step4 step5 Filtration step4->step5 step6 Liquid Phase Reaction Products step5->step6 Filtrate step7 Solid Catalyst step5->step7 Recovered solid step8 Analysis Ru Leaching step6->step8 Analyze for metal content step7->step3 Can be reused end End: Catalyst Recycled step7->end

References

Zhan Catalyst-1B immobilized vs homogeneous performance

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of Zhan Catalyst-1B

This compound is a ruthenium-based complex used for olefin metathesis reactions, structurally similar to the Hoveyda-Grubbs catalyst but featuring a key electron-withdrawing dimethylsulfonamide group on the aryl ring [1]. The table below summarizes its key properties:

Property Description
Chemical Name Dichloro(1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)((5-((dimethylamino)sulfonyl)-2-(1-methylethoxy-O)phenyl)methylene-C)ruthenium(II) [1]
Appearance Green solid [1]
Solubility Soluble in dichloromethane, dichloroethane, chloroform, and ether; insoluble in methanol, ethanol, and other alcohols [1]
Key Feature Electron-withdrawing sulfonamide group on the isopropoxystyrene ligand [1]
Recyclability Can be recovered and recycled by simple precipitation or filtration [1]

Factors Influencing Immobilized Catalyst Performance

Immobilization significantly alters catalyst behavior. The performance of an immobilized catalyst is not an intrinsic property but results from the interaction between the catalyst and the support system [2]. The following diagram outlines the key factors and their relationships in determining the final performance of an immobilized catalyst.

G Start Immobilized Catalyst Performance Support Support Material Start->Support Method Immobilization Method Start->Method Micro Microenvironment Start->Micro Sub1 ⋅ Polymer vs. Silica ⋅ Surface Area ⋅ Pore Size & Morphology Support->Sub1 Sub2 ⋅ Covalent Bonding ⋅ Electrostatic/Ionic ⋅ Physical Adsorption ⋅ Encapsulation Method->Sub2 Sub3 ⋅ Confinement Effect ⋅ Local Polarity ⋅ Mass Transfer Micro->Sub3 Outcome Performance Outcome Sub1->Outcome Influences Sub2->Outcome Determines Sub3->Outcome Creates Res1 ⋅ Activity (Rate) ⋅ Stability & Reusability ⋅ Selectivity (e.g., ee) Outcome->Res1 Res2 ⋅ Leaching Resistance Outcome->Res2

The table below details how these factors typically affect catalyst performance, based on general immobilization studies [2].

Factor Description & Impact on Performance
Support Material The solid material (e.g., silica, polymers, magnetic nanoparticles) to which the catalyst is attached. Its surface area, porosity, and chemical inertness are critical. Tuning pore size can create a "confinement effect" that improves enantioselectivity [2]. Non-inert supports can catalyze side reactions, reducing selectivity [2].

| Immobilization Method | The technique used to attach the catalyst to the support. • Covalent Bonding: Strong, stable attachment, reduces leaching. • Electrostatic/Ionic: Easier to implement, but leaching can occur in polar solvents [3]. • Physical Adsorption: Simple but often weak, leading to rapid catalyst loss [2]. | | Resulting Microenvironment | The immediate physical and chemical surroundings of the catalyst on the support. It can differ from the bulk solution, affecting substrate access, reaction rate, and stereoselectivity. Using a protic solvent with a basic additive can degrade certain supports (e.g., mesoporous materials), leading to catalyst leaching and a drop in yield upon reuse [2]. |

A Framework for Your Comparison Guide

To objectively compare this compound in its homogeneous and potential immobilized forms, you can structure your guide around the following aspects:

  • Define Comparison Metrics: Establish key performance indicators (KPIs) such as conversion rate, turnover number (TON), turnover frequency (TOF), enantiomeric excess (ee), catalyst lifetime, and number of successful reuses.
  • Design the Immobilization: Based on the catalyst's structure [1], you could explore covalent tethering through the sulfonamide group or electrostatic immobilization on anionic supports [3].
  • Benchmark Against Homogeneous Performance: Run identical model reactions using both the standard homogeneous this compound and your newly synthesized immobilized versions. Measure and compare the KPIs.
  • Analyze Leaching and Stability: After reactions, analyze the reaction mixture for ruthenium content and examine the solid catalyst to assess its stability and potential decomposition.

References

Zhan Catalyst-1B sulfonamide ligand effect activity

Author: Smolecule Technical Support Team. Date: February 2026

The Sulfonamide Ligand Effect on Catalyst Activity

The key innovation of Zhan Catalyst-1B is the introduction of an electron-withdrawing group (EWG), specifically a dimethylsulfonamide group, on the benzylidene ether ligand [1]. This feature is the primary reason for its enhanced performance.

  • Mechanism of Activation: The sulfonamide group, being strongly electron-withdrawing, reduces the electron density on the oxygen atom of the chelating isopropoxy (iPrO) fragment. This weakens the Ru–O bond, facilitating the catalyst's initiation—the step where the catalyst becomes active [2]. A faster initiation rate allows the catalyst to engage in the metathesis cycle more readily.
  • Prevention of "Sleeping" State: This electronic modification also helps prevent the catalyst from reverting to an inactive "sleeping" state through the "boomerang" mechanism, keeping a higher proportion of the catalyst actively involved in the reaction [2].

The following diagram illustrates how this electron-withdrawing effect translates into faster catalyst activation.

G Start Pre-catalyst (Sulfonamide EWG) Step1 Weakened Ru–O bond facilitates dissociation Start->Step1 Electronic Effect Step2 Formation of Active 14e⁻ Species Step1->Step2 Faster Initiation Step3 Olefin Metathesis Cycle Step2->Step3

Performance Comparison of EWG-Activated Catalysts

The table below summarizes how this compound compares to other catalysts with different electron-withdrawing groups, based on the conceptual Hammett constants (σ_para) which quantify the electron-withdrawing strength [2].

Catalyst Electron-Withdrawing Group (EWG) Hammett Constant (σ_para) Key Characteristic / Implication
This compound Sulfonamide (SO₂N(CH₃)₂) 0.65 [2] Strong EWG, high activity; can be designed for recyclability [1]
Nitro Catalyst (Ru12) Nitro (NO₂) 0.78 [2] Very strong EWG, very high activity [2]
Grela-type Catalysts Nitrile (CN), Trifluoromethyl (CF₃), etc. Varies (e.g., CF₃: 0.54) [2] Tunable activity based on EWG strength [2]
Parent Hoveyda-Grubbs None (Hydrogen) 0.00 Baseline for comparison; slower initiation [1] [2]

Experimental Context and Applications

While comprehensive side-by-side data is limited in the search results, the performance of this compound has been demonstrated in practical, complex syntheses.

  • Example Protocol: Ring-Closing Metathesis (RCM) in Synthesis In the multi-step synthesis of a novel bicyclic piperazine sulfonamide core for an HIV-1 protease inhibitor, a key ring-closing metathesis step was performed. The precursor (27) was subjected to This compound in degassed 1,2-Dichloroethane (1,2-DCE) at 80 °C to successfully yield the bicyclic compound 28 [3]. This application underscores the catalyst's utility in constructing challenging architectures relevant to drug development.

  • Recyclability and Heterogeneous Use Research has shown that this compound can be immobilized on solid supports like mesoporous molecular sieves (MCM-41, SBA-15) through non-covalent interactions. In Ring-Closing Metathesis (RCM) of 1,7-octadiene in cyclohexane, this heterogeneous catalyst system demonstrated very low Ru leaching (0.04%) while maintaining activity, highlighting a path toward recyclability and reducing metal contamination in products [4].

References

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Hydrogen Bond Acceptor Count

6

Exact Mass

733.144559 g/mol

Monoisotopic Mass

733.144559 g/mol

Heavy Atom Count

43

Dates

Last modified: 11-23-2023

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